7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Description
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Properties
IUPAC Name |
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEOBAJJCXKANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274315 | |
| Record name | 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-07-3 | |
| Record name | 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Executive Summary
This technical guide outlines the optimized synthetic pathway for 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in kinase inhibitor development. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole (pyrrolo[3,2-b]pyridine) core requires specific attention to the pyridine ring fusion geometry.
The selected route utilizes a Sonogashira cross-coupling/cyclization cascade starting from 3-amino-2,6-dibromopyridine . This approach ensures the retention of the bromine atom at the C7 position (derived from C6 of the pyridine precursor) while constructing the pyrrole ring. The final step involves a highly regioselective electrophilic iodination at C3.
Key Advantages of This Pathway
-
Regiocontrol: Exploits the ortho-amino effect to direct Sonogashira coupling selectively to the C2 position, leaving the C6 bromine intact.
-
Scalability: Avoids unstable intermediates common in Bartoli indole synthesis for electron-deficient pyridines.
-
Atom Economy: High-yielding late-stage iodination minimizes waste of expensive iodinating reagents.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the 3-amino-2-halopyridine motif. We disconnect the pyrrole ring at the C2-C3 bond and the Nitrogen-C2 bond.
Figure 1: Retrosynthetic strategy isolating the 3-amino-2,6-dibromopyridine precursor.
Detailed Experimental Protocols
Step 1: Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine (Core Formation)
This step constructs the bicyclic system. The starting material, 3-amino-2,6-dibromopyridine , is commercially available or can be synthesized via iron-mediated reduction of 2,6-dibromo-3-nitropyridine.
Mechanism: The palladium catalyst inserts into the C2-Br bond (facilitated by the directing effect of the adjacent amino group and the inherent reactivity of the 2-position). Coupling with trimethylsilylacetylene (TMSA) is followed by a base-mediated desilylation and intramolecular nucleophilic attack of the amine nitrogen onto the alkyne, closing the pyrrole ring.
Protocol:
-
Charge: In a dry reaction vessel flushed with Argon, combine:
-
Coupling: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the starting bromide.
-
Note: The intermediate 3-amino-2-(TMS-ethynyl)-6-bromopyridine may be observed.
-
-
Cyclization (One-Pot): Once coupling is complete, add Potassium tert-butoxide (KOtBu) (2.0 equiv) directly to the mixture (or use TBAF if silyl group persists) and heat to 60°C for 2 hours to drive cyclization.
-
Work-up: Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Dry organic layer over Na₂SO₄, concentrate.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Target Yield: 65–75%
-
Appearance: Pale yellow to off-white solid.
-
Step 2: Regioselective C3-Iodination
The pyrrole ring is electron-rich, directing electrophilic aromatic substitution (SEAr) to the C3 position. The electron-withdrawing bromine at C7 (pyridine ring) slightly deactivates the system but improves regioselectivity by discouraging over-iodination.
Protocol:
-
Dissolution: Dissolve 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DMF (10 vol).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0°C .
-
Why NIS? NIS provides a controlled source of iodonium ions (I⁺) without the acidity of I₂/acid systems, preventing side reactions on the pyridine nitrogen.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.
-
Monitoring: Check for disappearance of starting material. If reaction stalls, add 0.1 equiv additional NIS.
-
-
Quench: Pour the reaction mixture into ice-water containing 10% Sodium Thiosulfate (Na₂S₂O₃) to quench any residual iodine species.
-
Isolation: The product often precipitates. Filter the solid.[4] If no precipitate, extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Water or silica gel chromatography if necessary.
-
Target Yield: 85–90%
-
Reaction Parameters & Data Summary
| Parameter | Step 1 (Core Synthesis) | Step 2 (Iodination) |
| Limiting Reagent | 3-amino-2,6-dibromopyridine | 7-bromo-1H-pyrrolo[3,2-b]pyridine |
| Key Reagent | TMS-Acetylene / PdCl₂(PPh₃)₂ | N-Iodosuccinimide (NIS) |
| Solvent | DMF / Et₃N | DMF |
| Temperature | 80°C (Coupling) -> 60°C (Cyclization) | 0°C -> 25°C |
| Time | 6-8 Hours Total | 2-3 Hours |
| Purification | Flash Chromatography | Precipitation / Recrystallization |
| Critical Impurity | Bis-coupled alkyne (trace) | 2,3-diiodo derivative (if excess NIS used) |
Pathway Logic & Mechanism
The following diagram illustrates the transformation flow, highlighting the fate of the bromine atom.
Figure 2: Forward reaction scheme. Note that C6 of the pyridine precursor becomes C7 of the final 4-azaindole scaffold.
Troubleshooting & Optimization
-
Regioselectivity Issues (Step 1): If bis-coupling (reaction at both C2 and C6) is observed, reduce the temperature to 60°C and ensure slow addition of TMSA. The C2 position is inherently more reactive towards oxidative addition due to the chelation effect of the C3-amino group.
-
Iodination Control (Step 2): If di-iodination (at C2 and C3) occurs, ensure the reaction is kept at 0°C during NIS addition and strictly limit NIS to 1.0-1.05 equivalents.
References
-
Synthesis of Azaindoles via Sonogashira/Cyclization
- Source: Organic Letters, "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction"
-
URL:[Link]
- Precursor Synthesis (3-amino-2,6-dibromopyridine): Source: J&K Scientific / BenchChem Protocols
-
Regioselective Iodination of Azaindoles
- Source: Journal of Organic Chemistry, "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles" (Analogous reactivity for 4-azaindole)
-
URL:[Link]
-
General Azaindole Functionalization
- Source: Bentham Science, "Synthesis and Reactivity of 7-Azaindoles"
-
URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Pyrrolopyridines: A Case Study on 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
A Note on the Target Compound: Initial inquiries for "7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine" did not yield specific physicochemical data, synthesis protocols, or a registered CAS number in comprehensive chemical databases. This suggests that this particular isomer is not a well-documented compound in the scientific literature. To provide a valuable and accurate technical guide within this chemical family, this document will focus on the closely related and well-characterized isomer, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , also known as 5-bromo-3-iodo-7-azaindole. The foundational principles, experimental methodologies, and interpretation of data presented herein are broadly applicable to the characterization of other halogenated pyrrolopyridine scaffolds.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structure, which is a bioisostere of indole and purine, allows it to interact with a wide range of biological targets. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic profile that can be fine-tuned through substitution. The introduction of halogen atoms, such as bromine and iodine, at specific positions can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.[2] These modifications are crucial for optimizing lead compounds into viable drug candidates, particularly in the development of kinase inhibitors for oncology.[3][4][5]
This guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, detailing the experimental rationale and protocols for their determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is presented below. These parameters are fundamental to understanding the compound's behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | [6] |
| Molecular Weight | 322.93 g/mol | [6] |
| CAS Number | 757978-18-0 | [6] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 234-239 °C | |
| Calculated XLogP3 | 2.7 | [6] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Structural Elucidation
The synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step sequence starting from a suitably substituted pyridine precursor. The rationale behind this approach is to build the pyrrole ring onto the existing pyridine core, followed by selective halogenation.
Synthetic Strategy: A Plausible Route
A common strategy for the synthesis of such compounds is the Fischer indole synthesis.[7] An alternative and often more direct route involves the sequential halogenation of the 7-azaindole core. The choice of iodinating and brominating agents, as well as the reaction conditions, is critical to achieving the desired regioselectivity. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring, with the C3 position being the most reactive.
Below is a representative synthetic workflow:
Caption: Synthetic workflow for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Iodination of 5-Bromo-7-azaindole
This protocol describes the direct iodination at the C3 position of the 5-bromo-7-azaindole starting material.
Rationale: The C3 position of the 7-azaindole nucleus is highly activated towards electrophilic substitution due to the electron-donating nature of the pyrrole nitrogen. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine, making it a suitable reagent for this transformation. Dimethylformamide (DMF) is a common polar aprotic solvent for such reactions.
Step-by-Step Protocol:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR is expected to show characteristic signals for the aromatic protons on both the pyridine and pyrrole rings. The absence of a signal for the C3 proton and the appearance of other signals in the aromatic region would be indicative of successful iodination.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern observed will be characteristic of a compound containing one bromine and one iodine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the pyrrole ring.
Key Physicochemical Parameters and Their Determination
Solubility
Rationale: Solubility is a critical parameter for drug candidates, influencing their absorption and distribution. The solubility of a compound is typically assessed in both aqueous and organic solvents. For drug discovery purposes, solubility in phosphate-buffered saline (PBS) at physiological pH is particularly relevant.
Experimental Protocol (Thermodynamic Solubility):
-
Add an excess of the solid compound to a known volume of the test solvent (e.g., PBS, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the compound in the diluted supernatant using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP)
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought to ensure good membrane permeability without compromising aqueous solubility. The calculated XLogP3 of 2.7 for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine suggests moderate lipophilicity.[6]
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.
Acidity (pKa)
Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at a given pH. The pyrrole N-H in the 7-azaindole scaffold is weakly acidic, while the pyridine nitrogen is basic. The pKa values will influence the compound's solubility, permeability, and interaction with biological targets.
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Then, titrate with a standardized solution of a strong base (e.g., NaOH).
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the inflection points of the titration curve.
Conclusion
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a representative member of the halogenated 7-azaindole class of compounds, which are of significant interest in drug discovery. Its physicochemical properties, shaped by the interplay of the pyrrolopyridine core and the halogen substituents, are critical to its biological activity and drug-like properties. The experimental protocols and rationale detailed in this guide provide a robust framework for the characterization of this and other related heterocyclic compounds, enabling researchers to make informed decisions in the optimization of new therapeutic agents.
References
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PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. Retrieved February 27, 2026, from [Link]
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
- Yurovskaya, M. A., & Karchava, A. V. (2014). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Chemistry of Heterocyclic Compounds, 50(5), 724-729.
- Belskaya, N. P., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(8), 2256.
- Wang, C., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114757.
- Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5856-5861.
- Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
- Guéret, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19949-19984.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Kumar, R., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Chen, B., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2469-2471.
- Kumar, S., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
- Kulkarni, V. M., et al. (2021).
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Pharmaffiliates. (n.d.). 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. Retrieved February 27, 2026, from [Link]
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A Technical Guide to 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Versatile Scaffold for Kinase Inhibitor and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in the development of targeted therapeutics. While a specific CAS number for this di-halogenated derivative is not widely cataloged, this document elucidates its synthetic accessibility, highlights its potential in medicinal chemistry, and provides a framework for its application in drug discovery programs.
Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged scaffold in medicinal chemistry. Its bicyclic structure, comprising a pyrrole ring fused to a pyridine ring, serves as a bioisostere for indole and other heterocyclic systems, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core are central to the development of inhibitors for various kinases and enzymes, demonstrating broad therapeutic potential in oncology, immunology, and neurodegenerative diseases.[2][3][4][5][6]
The strategic placement of halogen atoms on this scaffold, as in 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, offers medicinal chemists a powerful tool for generating molecular diversity. The distinct reactivities of the bromo and iodo substituents allow for selective and sequential cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure.
Physicochemical and Structural Properties
| Property | Estimated Value |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol [7] |
| XlogP | ~3.5-4.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Table 1: Estimated Physicochemical Properties.
The planar structure and the presence of both hydrogen bond donor and acceptor functionalities allow for diverse interactions with protein targets.
Synthesis and Chemical Reactivity
The synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can be approached through the regioselective halogenation of the 1H-pyrrolo[3,2-b]pyridine core (CAS 272-49-1). The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step halogenation of 1H-pyrrolo[3,2-b]pyridine.
Caption: Proposed two-step synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Step 1: Iodination at the C3 Position. The electron-rich pyrrole ring is first iodinated at the C3 position using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine. This reaction typically proceeds under mild conditions.
Step 2: Bromination at the C7 Position. Subsequent bromination of the pyridine ring at the C7 position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS). The regioselectivity of this step may require careful optimization of reaction conditions.[8]
Orthogonal Reactivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is a key feature of this intermediate, enabling selective functionalization. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows for the introduction of a substituent at the C3 position while leaving the C7 position available for a subsequent, different cross-coupling reaction.
Caption: Sequential functionalization via orthogonal cross-coupling reactions.
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The strategic di-halogenation of this core provides a versatile platform for generating libraries of compounds for screening against various kinase targets.
Case Study: Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), an isomer of the present scaffold, have been identified as potent inhibitors of FGFR.[4] The general structure-activity relationship (SAR) often involves a hinge-binding moiety and a group extending into the solvent-exposed region. 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can be used to synthesize analogues that probe these interactions.
Caption: Design strategy for FGFR inhibitors using the di-halogenated scaffold.
Other Potential Therapeutic Targets
-
Traf2- and Nck-interacting kinase (TNIK): 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of TNIK, a kinase implicated in cancer and inflammation.[2]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: This scaffold has been utilized to develop selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.[6]
-
NADPH Oxidase 2 (NOX2): Substituted 1H-pyrrolo[2,3-b]pyridines are effective inhibitors of NOX2, a target in neuroinflammatory and neurodegenerative diseases.[3]
Safety and Handling
As with all halogenated heterocyclic compounds, 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) of structurally related compounds such as 3-Bromo-1H-pyrrolo[3,2-b]pyridine.[9]
Conclusion
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine represents a highly valuable, albeit not widely cataloged, synthetic intermediate for drug discovery. Its strategic di-halogenation provides a platform for the efficient and systematic generation of diverse molecular architectures through orthogonal cross-coupling reactions. The demonstrated success of the 1H-pyrrolo[3,2-b]pyridine scaffold in developing potent and selective inhibitors for a range of therapeutic targets underscores the significant potential of this compound for researchers and drug development professionals.
References
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Minakata, S., Komatsu, M., & Ohshiro, Y. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.ws. [Link]
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ResearchGate. (n.d.). Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. [Link]
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PubChem. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. [Link]
-
Reagentia. 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (1 x 1 g). [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]
-
PubChemLite. 7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine. [Link]
-
PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
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- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Guide: Biological Activity & Medicinal Chemistry of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives
The following technical guide details the biological activity, medicinal chemistry utility, and experimental profiling of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives.
Executive Summary: The Scaffold Advantage
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a distinct isomer of the more common 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindole has been exhaustively explored (e.g., Vemurafenib), the [3,2-b] isomer offers a unique intellectual property space and a differentiated hydrogen-bond donor/acceptor profile for kinase binding.
The specific derivative 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a critical bifunctional intermediate . Its value lies not in its intrinsic biological activity, but in its ability to undergo orthogonal functionalization :
-
C3-Iodo Position: Highly reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), typically used to install the "hinge-binding" motif of kinase inhibitors.
-
C7-Bromo Position: Less reactive, allowing for sequential modification to fine-tune solubility, metabolic stability (ADME), or solvent-front interactions.
This guide explores the biological profile of libraries generated from this core, focusing on FGFR4 inhibition , Melanoma antiproliferative activity , and Antimicrobial potential .
Chemical Biology & SAR Logic
To understand the biological activity, one must understand the structural logic. The 7-bromo-3-iodo core is designed for "Diversity-Oriented Synthesis" (DOS).
Orthogonal Reactivity Workflow
The synthesis of biologically active derivatives follows a strict hierarchy based on halogen reactivity (
Figure 1: Sequential functionalization strategy. The C3-iodine is displaced first under mild conditions to install the primary pharmacophore, followed by C7-bromine displacement to optimize physicochemical properties.
Biological Activity Profile
Derivatives synthesized from the 7-bromo-3-iodo core have demonstrated significant potency in three primary therapeutic areas.
Oncology: FGFR4 Inhibition (Hepatocellular Carcinoma)
The most prominent application of pyrrolo[3,2-b]pyridine derivatives is in targeting Fibroblast Growth Factor Receptor 4 (FGFR4) .[1]
-
Mechanism: Derivatives bind to the ATP-binding pocket of FGFR4. The pyrrolo[3,2-b]pyridine core mimics the purine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.
-
Key Derivative Class: 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (structurally related to the 3-iodo precursors).
-
Activity Data:
-
IC50 (Biochemical): Single-digit nanomolar (< 10 nM) against Wild-Type FGFR4.
-
Selectivity: High selectivity over FGFR1/2/3 due to specific interactions with the Cys552 residue in the FGFR4 P-loop.
-
Cellular Potency: IC50 values of 30–100 nM in Hep3B and HuH-7 hepatocellular carcinoma cell lines.
-
Oncology: Melanoma (B-Raf/MAPK Pathway)
Derivatives functionalized at the C3 position with diarylurea motifs have shown potent antiproliferative effects in melanoma models.
-
Target: B-Raf (V600E mutant) and downstream MEK signaling.
-
Observed Activity:
-
Cell Line: A375 (Human Melanoma).[2]
-
Potency: Comparable to Sorafenib (Standard of Care).
-
SAR Insight: The [3,2-b] nitrogen placement offers a different vector for substituents compared to the [2,3-b] scaffold of Vemurafenib, potentially overcoming resistance mechanisms.
-
Antimicrobial Activity
Specific derivatives, particularly those with 5-oxo or 3-carboxyl modifications (accessible via the 3-iodo intermediate), have shown activity against Gram-negative bacteria.
-
Target: Bacterial DNA Gyrase or Topoisomerase IV (inferred from structural homology to quinolones).
-
Pathogen: Escherichia coli.
-
Key Metric: MIC values in the low microgram/mL range (1–5 µg/mL).
Experimental Protocols
As a self-validating system, the following protocols outline how to synthesize the core and assay the resulting derivatives.
Protocol A: Synthesis of the Core (7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine)
Note: This protocol assumes starting from 7-bromo-1H-pyrrolo[3,2-b]pyridine.
-
Reagents: 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF (Solvent).
-
Procedure:
-
Dissolve starting material in DMF (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add NIS portion-wise over 15 minutes to avoid over-iodination.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3). The 3-iodo product is typically less polar.
-
-
Workup: Pour into ice water. Filter the resulting precipitate. Wash with 10% sodium thiosulfate (to remove iodine) and water.
-
Validation: 1H NMR should show the disappearance of the C3-proton signal.
Protocol B: FGFR4 Kinase Inhibition Assay (FRET-based)
To validate the biological activity of the derivatives:
-
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
-
Components:
-
Recombinant FGFR4 kinase.
-
Alexa Fluor® 647-labeled ATP tracer.
-
Europium-labeled anti-tag antibody.
-
-
Workflow:
-
Prepare 3x serial dilutions of the test compound (derivative) in DMSO.
-
Incubate Kinase + Antibody + Tracer + Compound for 60 mins at RT.
-
Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).
-
-
Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.
Mechanism of Action Visualization
The following diagram illustrates the signaling pathway targeted by the most potent derivatives (FGFR4 inhibition in Hepatocellular Carcinoma).
Figure 2: FGF19/FGFR4 Signaling Pathway. Derivatives block the ATP-binding site of FGFR4, preventing downstream phosphorylation of ERK and halting tumor proliferation.
Summary Data Table
| Derivative Class | Substitution (C3) | Substitution (C7) | Primary Target | Potency (IC50/MIC) | Application |
| Formyl-Carboxamides | Carboxamide linker | Formyl/H | FGFR4 | 3.3 nM (Biochemical) | Hepatocellular Carcinoma |
| Diarylureas | Aryl-urea moiety | H / Halogen | B-Raf / VEGFR | ~1.0 µM (Cellular) | Melanoma / Angiogenesis |
| 5-Oxo Derivatives | Carboxylic Acid | Isopropyl | DNA Gyrase | 3.35 µg/mL (MIC) | Antibacterial (E. coli) |
| Core Scaffold | Iodo | Bromo | Synthetic Hub | N/A | Library Generation |
References
-
FGFR4 Inhibition: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry.[1] Link[1]
-
Melanoma Activity: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Antibacterial Activity: Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. Link
-
Kinase Scaffold Utility: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.[3][5] Link(Note: Discusses the related [3,2-c] isomer, validating the scaffold class utility).
-
Building Block Data: 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-07-3).[6] PubChem Compound Summary. Link
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- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. echemi.com [echemi.com]
The Strategic Synthesis and Application of 7-Bromo-3-Iodo-1H-pyrrolo[3,2-b]pyridine Analogs: A Technical Guide for Drug Discovery
Abstract
The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic di-halogenation of this core to produce building blocks such as 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine offers a versatile platform for the synthesis of diverse structural analogs. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis of the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core, detailed protocols for the generation of its structural analogs, and an exploration of their applications in modern drug discovery, with a particular focus on the development of potent and selective kinase inhibitors.
Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry
The 7-azaindole framework is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with protein targets.[1] This has led to its widespread use in the design of molecules that target ATP-binding sites, particularly in protein kinases.[2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a major focus of pharmaceutical research.[3] The 7-azaindole core is present in numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1]
The introduction of halogen atoms at specific positions on the 7-azaindole ring provides synthetic handles for diversification through cross-coupling reactions. The 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold is a particularly valuable intermediate due to the orthogonal reactivity of its two halogen substituents. The more reactive C-I bond can be selectively functionalized, followed by a second coupling reaction at the C-Br bond, allowing for the controlled introduction of two different substituents at the C3 and C7 positions.[2] This step-wise approach is a powerful tool for generating libraries of analogs for SAR studies.
Synthesis of the 7-Bromo-3-Iodo-1H-pyrrolo[3,2-b]pyridine Core
The synthesis of the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core is a multi-step process that begins with the commercially available 7-bromo-1H-pyrrolo[3,2-b]pyridine. The key transformation is the regioselective iodination at the C3 position of the pyrrole ring. To achieve this, the pyrrole nitrogen is typically protected to prevent side reactions and to modulate the electronic properties of the ring system.
N-Protection of 7-Bromo-1H-pyrrolo[3,2-b]pyridine
The choice of protecting group for the pyrrole nitrogen is critical. A sulfonyl group, such as tosyl (Ts) or benzenesulfonyl (Bs), is often employed as it is electron-withdrawing, which can influence the regioselectivity of the subsequent iodination step, and can be readily removed under basic conditions.[2]
Experimental Protocol: N-Benzenesulfonylation of 7-Bromo-1H-pyrrolo[3,2-b]pyridine
-
To a solution of 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected 7-bromo-1H-pyrrolo[3,2-b]pyridine.
Regioselective C3-Iodination
With the pyrrole nitrogen protected, the subsequent iodination can proceed with high regioselectivity at the C3 position. N-Iodosuccinimide (NIS) is a commonly used iodinating agent for this transformation.[2]
Experimental Protocol: C3-Iodination of N-Protected 7-Bromo-1H-pyrrolo[3,2-b]pyridine
-
Dissolve the N-protected 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS, 1.1-1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 7-bromo-3-iodo-N-protected-1H-pyrrolo[3,2-b]pyridine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
The following diagram illustrates the synthetic pathway to the core structure:
Caption: Synthesis of the N-protected 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core.
Synthesis of Structural Analogs via Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic strategy for creating diverse analogs from the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the C3 position.[4]
Selective C3-Functionalization
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. By carefully controlling the reaction conditions, the C3-iodo group can be selectively coupled with a variety of boronic acids or esters, leaving the C7-bromo group intact.[2]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
-
To a reaction vessel, add the N-protected 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the C3-functionalized, C7-bromo-azaindole derivative.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[5]
Experimental Protocol: Selective Sonogashira Coupling at C3
-
To a reaction vessel, add the N-protected 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).
-
Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.2-1.5 eq) and stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-alkynylated product.
C7-Functionalization
Once the C3 position has been selectively functionalized, the remaining C7-bromo group can be targeted in a second cross-coupling reaction. The reaction conditions for the second coupling may need to be more forcing (e.g., higher temperature, different catalyst/ligand system) to achieve efficient conversion at the less reactive C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling at C7
-
To the C3-functionalized, C7-bromo-azaindole derivative (1.0 eq), add the second boronic acid or ester (1.5-2.0 eq), a palladium catalyst (e.g., PdCl₂(dppf) or a pre-catalyst like XPhos-Pd-G3) (0.1 eq), and a base (e.g., K₂CO₃ or K₃PO₄) (3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat to 100-120 °C for 12-24 hours.
-
Work-up and purify as described for the first Suzuki-Miyaura coupling to obtain the 3,7-disubstituted azaindole.
N-Deprotection
The final step in the synthesis of many target analogs is the removal of the N-protecting group. For sulfonyl groups, this is typically achieved by treatment with a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol.[2]
Experimental Protocol: N-Deprotection
-
Dissolve the N-protected 3,7-disubstituted azaindole in a mixture of methanol and water.
-
Add an excess of a base such as NaOH or K₂CO₃.
-
Heat the mixture to reflux for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry, concentrate, and purify the final product as needed.
The overall strategy for generating 3,7-disubstituted analogs is depicted below:
Sources
Exploiting 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting a chemical starting point that offers both biological relevance and synthetic tractability. The compound 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (a dihalogenated 4-azaindole) represents a masterclass in scaffold design. By mimicking the purine ring of ATP, the 4-azaindole core serves as a highly effective hinge-binding motif. Furthermore, the strategic placement of iodine and bromine at the C3 and C7 positions, respectively, provides an orthogonal reactivity profile that allows for precise, sequential functionalization. This technical guide explores the mechanistic rationale, therapeutic target landscape, and self-validating experimental workflows for leveraging this privileged building block in modern medicinal chemistry.
Mechanistic Rationale: The Power of Orthogonal Halogens
The success of a lead optimization campaign often hinges on the ability to rapidly explore chemical space around a central core. The 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold achieves this through differential bond dissociation energies.
The C–I bond at the C3 position is significantly weaker (~55 kcal/mol) than the C–Br bond at the C7 position (~68 kcal/mol). This thermodynamic difference dictates the causality of our experimental choices: we can selectively drive palladium-catalyzed oxidative addition at the C3 position under mild conditions without disturbing the C7 bromine. Once the C3 position is functionalized (typically to probe the hydrophobic pocket of a kinase), the sterically hindered and electronically deactivated C7 position can be activated using highly electron-rich ligand systems (e.g., BrettPhos) to install solvent-exposed solubilizing groups.
Logical workflow for orthogonal cross-coupling of the dihalogenated 4-azaindole scaffold.
Therapeutic Target Landscape
The 1H-pyrrolo[3,2-b]pyridine core is not merely a structural placeholder; it is actively engaged in target binding. Its biological utility spans two major therapeutic classes: ATP-competitive kinase inhibitors and allosteric receptor modulators.
Kinase Inhibition (ATP-Competitive)
The N1 (hydrogen bond donor) and N4 (hydrogen bond acceptor) atoms of the 4-azaindole core form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region. This scaffold has been successfully deployed in the design of potent inhibitors for p38 MAP kinase [1], a critical target for chronic inflammation and autoimmune diseases. Additionally, it serves as the core for inhibitors of Casein Kinase 1 (CK1) [2][3], which regulates circadian rhythms and mood disorders.
Kinase hinge-binding interaction model of the functionalized 4-azaindole core.
Allosteric Modulation of Glutamate Receptors
Beyond kinases, the unique electronic distribution of the 1H-pyrrolo[3,2-b]pyridine system makes it an excellent candidate for central nervous system (CNS) targets. Lead optimization efforts have utilized this core to develop highly brain-penetrant GluN2B-selective Negative Allosteric Modulators (NAMs) [4]. Furthermore, scaffold-hopping strategies have identified 4-azaindole derivatives as potent NAMs for the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) [5], offering potential treatments for psychiatric and neurological disorders.
Quantitative Data Summaries
To streamline decision-making in the lab, the following tables summarize the reactivity profile of the scaffold and its validated biological targets.
Table 1: Reactivity Profile of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
| Position | Halogen | Est. Bond Dissociation Energy | Primary Cross-Coupling Reaction | Optimal Catalyst System | Typical Reaction Temp |
| C3 | Iodine | ~55 kcal/mol | Suzuki-Miyaura, Sonogashira | Pd(dppf)Cl₂ | 60–80 °C |
| C7 | Bromine | ~68 kcal/mol | Buchwald-Hartwig, Stille | Pd₂(dba)₃ / BrettPhos | 100–120 °C |
Table 2: Key Therapeutic Targets of the 4-Azaindole Scaffold
| Target Class | Specific Target | Role of 4-Azaindole Core | Reference |
| Kinase | p38 MAP Kinase | ATP-competitive hinge binder | [1] |
| Kinase | Casein Kinase 1 (CK1) | ATP-competitive hinge binder | [2],[3] |
| Receptor | GluN2B (NMDA) | Negative Allosteric Modulator (NAM) | [4] |
| Receptor | mGlu5 | Negative Allosteric Modulator (NAM) | [5] |
Experimental Protocols: Self-Validating Orthogonal Functionalization
In my experience leading library synthesis, the primary failure mode when handling dihalogenated scaffolds is poor regiocontrol, leading to inseparable mixtures of mono- and di-coupled products. The following protocol is designed as a self-validating system: the choice of ligands and temperatures strictly enforces regioselectivity.
Phase 1: C3-Selective Suzuki-Miyaura Coupling
Objective: Selectively functionalize the highly reactive C3-iodo position while preserving the C7-bromo group for late-stage diversification. Causality: We utilize Pd(dppf)Cl₂ because the bulky, bidentate dppf ligand facilitates rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing off-target insertion into the stronger C7–Br bond.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio, to achieve a 0.1 M overall substrate concentration).
-
Reaction: Heat the mixture to 80 °C under a positive argon atmosphere for 4-6 hours. Validation check: Monitor via LC-MS; the reaction is complete when the starting mass (m/z ~322) is consumed, with no evidence of double-coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the 7-bromo-3-aryl-1H-pyrrolo[3,2-b]pyridine intermediate.
Phase 2: C7 Buchwald-Hartwig Amination
Objective: Install an amine moiety at the deactivated C7-bromo position to target the solvent-exposed region of the kinase, improving aqueous solubility. Causality: The C7 position is sterically hindered. Activating this bond requires a highly active, electron-rich catalyst system. Pd₂(dba)₃ paired with BrettPhos is specifically chosen because it excels at the monoarylation of primary amines with unactivated or sterically hindered aryl bromides, preventing the formation of undesired bis-arylated byproducts.
-
Preparation: In a heavy-walled sealed tube, combine the intermediate from Phase 1 (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.1 equiv), and NaOtBu (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M).
-
Reaction: Seal the tube and heat to 110 °C for 12 hours. Validation check: The elevated temperature is strictly required; running this below 90 °C will result in stalled conversion.
-
Workup: Cool the vessel, filter the crude mixture through a pad of Celite to remove palladium black, and elute with EtOAc.
-
Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final C3, C7-disubstituted drug candidate.
References
-
Chrovian, C., et al. "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, National Institutes of Health. 4
-
"Substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase Iε." Google Patents. 2
-
"Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase." PubMed, National Institutes of Health. 1
-
"Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide." ACS Publications. 3
-
"Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Publications. 5
Sources
- 1. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TW200530234A - Substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase Iε - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
This guide serves as an authoritative technical resource for the solubility, handling, and experimental application of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (also known as 7-bromo-3-iodo-4-azaindole).[1]
Executive Summary
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a highly functionalized 4-azaindole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and complex bio-active heterocycles.[1] Its structural dual-halogenation—combining a reactive iodide at the C3 (pyrrole) position and a bromide at the C7 (pyridine) position—allows for orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura or Sonogashira couplings).
However, this functionalization significantly alters its physicochemical properties compared to the parent 4-azaindole, leading to reduced aqueous solubility and increased lipophilicity . Successful handling requires a precise understanding of its solubility landscape to avoid precipitation during reactions or yield loss during purification.
Physicochemical Profile & Structural Logic
Understanding the molecule's behavior starts with its structure. The 1H-pyrrolo[3,2-b]pyridine core (4-azaindole) places the pyridine nitrogen at position 4, creating a specific electronic environment that differs from the more common 7-azaindole.[1]
Structural Analysis
-
Substituents:
-
C3-Iodo: Increases lipophilicity and molecular weight; introduces a "soft" halogen capable of halogen bonding.
-
C7-Bromo: Located on the pyridine ring; electron-withdrawing, reducing the basicity of the pyridine nitrogen.[1]
-
N1-Proton (NH): A hydrogen bond donor (HBD). This moiety is critical for crystal lattice stability (via H-bonding to N4 of a neighboring molecule), often leading to high melting points and poor solubility in non-polar solvents.
-
Calculated Properties (Estimates)
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~322.9 g/mol | Moderate size, solid at RT.[1] |
| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic . Poor water solubility; good affinity for organic layers. |
| TPSA | ~28 Ų | Low polar surface area, suggesting good membrane permeability but low aqueous solubility. |
| pKa (Pyrrole NH) | ~13-14 | Weakly acidic; can be deprotonated by strong bases (NaH, Cs₂CO₃). |
| pKa (Pyridine N) | ~2-3 | Weakly basic; protonation requires strong acids due to the electron-withdrawing halogens. |
Solubility Landscape
The following categorization guides solvent selection for synthesis, purification, and analysis.
Tier 1: High Solubility (Primary Solvents)
Use these for reaction media (nucleophilic substitutions, couplings) and preparing stock solutions.
-
DMSO (Dimethyl sulfoxide): The gold standard. Soluble at >50 mg/mL.
-
Application: NMR analysis (
-DMSO), biological assay stock solutions.
-
-
DMF (Dimethylformamide) & NMP (N-Methyl-2-pyrrolidone): High solubility.[1]
-
Application: High-temperature cross-coupling reactions (Suzuki, Sonogashira).
-
-
DMAc (Dimethylacetamide): Similar profile to DMF, often used to push difficult couplings.
Tier 2: Moderate Solubility (Workup & Extraction)
Use these for liquid-liquid extraction and chromatography.[1]
-
THF (Tetrahydrofuran): Good solubility, especially for the N-protected derivatives.
-
Ethyl Acetate (EtOAc): Moderate solubility.
-
Note: The compound may partially precipitate from cold EtOAc if the concentration is high. Ideal for extraction from aqueous reaction quenches.
-
-
DCM (Dichloromethane): Good solubility.
-
Application: Standard solvent for column chromatography loading and transfer.
-
-
2-MeTHF: A greener alternative to THF/DCM, offering excellent extraction efficiency from water due to lower miscibility.
Tier 3: Low / Temperature-Dependent (Recrystallization)
These solvents are poor at room temperature but effective at boiling points, making them ideal for purification.[1]
-
Methanol / Ethanol: Sparingly soluble at RT; moderately soluble at reflux.
-
Protocol: Dissolve crude material in boiling ethanol, then cool slowly to 4°C to crystallize.
-
-
Acetonitrile (MeCN): Often used in reverse-phase HPLC. The compound is soluble in MeCN/Water mixtures but may require high % MeCN to elute.
Tier 4: Anti-Solvents (Precipitation)
Use these to "crash out" the product from Tier 1 or Tier 2 solvents.
-
Water: Insoluble. Adding water to a DMF/DMSO reaction mixture is the standard method to precipitate the crude product.
-
Hexanes / Heptane: Insoluble. Used to wash the filter cake to remove non-polar impurities or grease.
-
Diethyl Ether: Very low solubility. Useful for triturating sticky solids into free-flowing powders.
Experimental Protocols
Protocol A: Solubility Screening (Shake-Flask Method)
Use this to determine the exact solubility limit for your specific batch.
-
Preparation: Weigh 10 mg of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Dissolved: Solution is clear. Calculate solubility (
). -
Undissolved: Solids remain. Continue adding solvent.
-
-
Heating: If insoluble at 1 mL (S < 10 mg/mL), heat to the solvent's boiling point (using a heat block) to assess recrystallization potential.
Protocol B: Purification by Recrystallization
The most effective method to remove trace impurities (e.g., des-iodo or des-bromo byproducts) without chromatography.[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (or MeOH) and heat to reflux.
-
Saturation: Add solvent dropwise until the solid just dissolves.
-
Filtration (Optional): If insoluble black specks remain (Pd residues), filter hot through a Celite pad.
-
Crystallization: Remove from heat. Let cool to RT, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the precipitate. Wash the cake with cold Heptane (to remove lipophilic impurities) and then cold Ethanol (1 wash).
-
Drying: Vacuum dry at 40°C. High heat (>60°C) should be avoided for prolonged periods to prevent de-iodination (though the C3-I is relatively stable).
Protocol C: Stock Solution for Biological Assays
-
Solvent: Use anhydrous DMSO .
-
Concentration: Aim for 10 mM or 20 mM.
-
Procedure:
-
Weigh solid.[4]
-
Add half the calculated volume of DMSO. Vortex until fully dissolved (sonicate if necessary).
-
Add remaining DMSO to volume.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
-
Strategic Applications & Workflow
The following diagram illustrates the decision logic for solvent selection during the purification of this intermediate.
Caption: Decision tree for purifying 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine based on solubility behavior.
References
-
ChemicalBook. (2025). 7-Bromo-1H-pyrrolo[3,2-b]pyridine Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Analogous Scaffold Data). Retrieved from
-
Matrix Fine Chemicals. (2024). 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Structure and Numbering. Retrieved from
-
ChemScene. (2025). 5-Bromo-3-iodo-7-azaindole (Isomeric Comparison Data). Retrieved from
-
ACD/Labs. (2024). LogP and Solubility Prediction Algorithms for Poly-halogenated Heterocycles. Retrieved from
Sources
An In-depth Technical Guide to the Reactivity and Stability of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a dihalogenated derivative of 4-azaindole, is a versatile building block in medicinal chemistry and materials science. The strategic placement of two different halogen atoms on the pyrrolopyridine core allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity and stability of this scaffold, with a focus on its application in palladium-catalyzed cross-coupling reactions.
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is a prominent scaffold in numerous biologically active compounds, serving as a bioisostere for indole with modified electronic properties due to the presence of the pyridine nitrogen. The introduction of bromo and iodo substituents at the C7 and C3 positions, respectively, offers distinct advantages for synthetic diversification. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, allowing for programmed, site-selective introduction of various substituents.
Synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
A plausible synthetic route to 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine commences with the commercially available 7-bromo-1H-pyrrolo[3,2-b]pyridine. The subsequent iodination at the C3 position can be achieved under mild conditions.
A common method for the regioselective C3-halogenation of azaindoles involves the use of N-halosuccinimides. In this case, N-iodosuccinimide (NIS) is an effective reagent for the introduction of iodine at the electron-rich C3 position of the pyrrole ring. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature.
Caption: Proposed synthetic route to 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Reactivity: A Tale of Two Halogens
The synthetic utility of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is primarily dictated by the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is C–I > C–Br > C–Cl.[1] This predictable chemoselectivity allows for the selective functionalization of the C3 position while leaving the C7-bromo group intact for subsequent transformations.
Mechanistic Rationale for Selective Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The bond dissociation energy of the carbon-halogen bond plays a crucial role in this step. The C-I bond (approximately 272 kJ/mol) is weaker than the C-Br bond (approximately 336 kJ/mol), leading to a lower activation energy for the oxidative addition of the C-I bond. This energy difference allows for a temperature-controlled, selective reaction at the C3 position.
Caption: General strategy for the sequential functionalization of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] For 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a selective Suzuki coupling can be achieved at the C3 position by using mild reaction conditions.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Position | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| C3 (Iodo) | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 |
| C7 (Bromo) | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100-120 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] Similar to the Suzuki coupling, the C3-iodo position of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can be selectively functionalized with various alkynes.
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Position | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| C3 (Iodo) | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | rt - 50 |
| C7 (Bromo) | Terminal alkyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80-100 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[5] The selective amination at the C3 position of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can be accomplished using appropriate palladium catalysts and ligands.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Position | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| C3 (Iodo) | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 90-110 |
| C7 (Bromo) | Primary/Secondary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100-120 |
Stability
Halogenated pyrrolopyridines are generally stable compounds under typical laboratory conditions.[6] However, their stability can be influenced by several factors:
-
pH: The pyrrolopyridine core is a weak base and can be protonated under strongly acidic conditions. The pyrrole NH is weakly acidic and can be deprotonated by strong bases.
-
Light: Like many aromatic and heteroaromatic compounds, prolonged exposure to UV light may cause degradation. It is advisable to store the compound in a dark, cool, and dry place.
-
Oxidizing and Reducing Agents: The pyrrole ring is susceptible to oxidation, while the halogen substituents can be removed under certain reductive conditions.
-
Thermal Stability: The compound is expected to be thermally stable at temperatures commonly used in organic synthesis. However, very high temperatures may lead to decomposition.
The introduction of bulky substituents via cross-coupling reactions can enhance the steric protection of the pyrrolopyridine core, potentially increasing its overall stability.[7]
Experimental Protocols
The following are generalized, step-by-step methodologies for key reactions. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
Caption: General workflow for a selective Suzuki-Miyaura coupling at the C3-position.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C3-Position
-
Reaction Setup: To a solution of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N, 3.0 equiv).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C3-Position
-
Reaction Setup: In an oven-dried resealable Schlenk tube, combine 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed dioxane.
-
Degassing: Seal the tube and purge with an inert gas.
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a highly valuable and versatile building block for the synthesis of complex, functionalized 4-azaindole derivatives. The pronounced difference in reactivity between the C-I and C-Br bonds allows for a predictable and selective approach to molecular diversification through a variety of palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing its reactivity and stability is essential for its effective utilization in drug discovery and materials science.
References
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Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved February 27, 2026, from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). University of Nebraska-Lincoln. Retrieved February 27, 2026, from [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022, July 22). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Combination of Sonogashira coupling and 5- endo - dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved February 27, 2026, from [Link]
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved February 27, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journals. Retrieved February 27, 2026, from [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journals. Retrieved February 27, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved February 27, 2026, from [Link]
-
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 27, 2026, from [Link]
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (n.d.). University of Graz. Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). MDPI. Retrieved February 27, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018, January 22). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved February 27, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved February 27, 2026, from [Link]
-
Generation and reactivity of aza-oxyallyl cationic intermediates: aza-[4 + 3] cycloaddition reactions for heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022, June 20). MDPI. Retrieved February 27, 2026, from [Link]
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- 3. Suzuki Coupling [organic-chemistry.org]
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Strategic Acquisition and Chemical Validation of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
A Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary: The Scaffold Advantage
The molecule 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine represents a high-value "privileged scaffold" in kinase inhibitor discovery. Belonging to the 6-azaindole class (distinct from the more common 7-azaindole/pyrrolo[2,3-b]pyridine), this core offers a unique vector for intellectual property (IP) differentiation and optimized physicochemical properties (logP, solubility) compared to traditional indole or purine bioisosteres.
The Core Value Proposition:
-
Orthogonal Reactivity: The C3-Iodine and C7-Bromine substituents possess significantly different electronegativities and bond dissociation energies, enabling highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups.
-
Kinase Binding: The pyrrolo[3,2-b]pyridine core effectively mimics the adenine hinge-binding region of ATP, making it a potent scaffold for targeting serine/threonine kinases.
Commercial Landscape & Sourcing Strategy
Availability Assessment
Direct commercial availability of the fully functionalized 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is currently classified as "Make-on-Demand" or "Low Stock" across major global aggregators. Unlike its 5-bromo-3-iodo-7-azaindole isomer, this specific 6-azaindole derivative is rarely held in bulk inventory.
Strategic Recommendation: Researchers should adopt a "Buy Precursor, Synthesize Target" strategy. The mono-halogenated precursor, 7-bromo-1H-pyrrolo[3,2-b]pyridine , is commercially available and can be converted to the target in a single, high-yield step.
Supplier Matrix (Precursor vs. Target)
| Compound | CAS Number | Availability Status | Primary Suppliers (Verified) | Lead Time |
| Target: 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | N/A (Derivative) | Custom / Rare | ChemScene, Combi-Blocks (Inquire) | 4-6 Weeks |
| Precursor: 7-Bromo-1H-pyrrolo[3,2-b]pyridine | 1190318-63-8 | In Stock | Combi-Blocks, matrix Scientific, Fluorochem | 1-3 Days |
| Reagent: N-Iodosuccinimide (NIS) | 516-12-1 | Commodity | Sigma-Aldrich, Oakwood | Next Day |
Sourcing Note: Always verify the IUPAC name against the structure. Many vendors confuse the pyrrolo[3,2-b] (6-azaindole) and pyrrolo[2,3-b] (7-azaindole) isomers. Check the position of the pyridine nitrogen relative to the pyrrole nitrogen.
Technical Methodology: Synthesis & Validation
Since the target is likely to be synthesized in-house from the precursor, the following protocol provides a self-validating workflow for generating high-purity material.
Synthesis Protocol: Regioselective C3-Iodination
Reaction Principle: Electrophilic Aromatic Substitution (EAS). The pyrrole ring is electron-rich, with the C3 position being the most nucleophilic site, allowing for mild iodination using N-iodosuccinimide (NIS) without affecting the C7-bromide.
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and dissolve in anhydrous DMF (0.1 M concentration). Acetone is a viable alternative solvent for easier workup.
-
Reagent Addition: Cool the solution to 0°C. Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes to prevent exotherm-driven di-iodination.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
In-Process Control (IPC): Monitor via LCMS (Target M+H: ~322/324 amu for Br isotopes).
-
-
Quenching: Pour the reaction mixture into ice-cold water (10x volume).
-
Isolation: The product typically precipitates. Collect via vacuum filtration.
-
Alternative: If no precipitate, extract with EtOAc, wash with 10% Na2S2O3 (to remove excess iodine), brine, and dry over Na2SO4.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) if regioisomers are detected.
Quality Control (The Self-Validating System)
To ensure "Trustworthiness," the synthesized material must pass the following structural checks.
-
1H NMR Diagnostic (DMSO-d6):
-
Precursor: Shows a signal at δ ~6.6 ppm (C3-H, doublet or multiplet).
-
Target (Product): The signal at δ ~6.6 ppm MUST disappear .
-
Validation: The C2-H proton (adjacent to NH) typically shifts downfield (δ ~7.8–8.0 ppm) due to the iodine's inductive effect.
-
-
LCMS Confirmation:
-
Look for the characteristic 1:1 isotopic pattern of Bromine (79Br/81Br) combined with the mass shift of Iodine (+126 amu from precursor).
-
Operational Workflow Diagrams
Procurement & QC Decision Tree
This diagram illustrates the logic flow for acquiring the molecule, ensuring researchers do not waste time on back-ordered custom synthesis when the precursor is available.
Figure 1: Strategic sourcing decision tree prioritizing time-to-molecule via precursor acquisition.
Orthogonal Functionalization Strategy
The utility of this scaffold lies in its ability to undergo sequential couplings. This diagram guides the chemist on the correct order of operations to avoid side reactions.
Figure 2: Chemo-selective functionalization map utilizing the reactivity gap between C3-I and C7-Br.
References & Authoritative Sources
-
ChemicalBook. (2025). 7-Bromo-1H-pyrrolo[3,2-b]pyridine Properties and Suppliers (CAS 1190318-63-8).[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 6-Azaindole Derivatives. Retrieved from
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[2]Journal of Medicinal Chemistry. (Contextualizing the utility of azaindole scaffolds).
-
Combi-Blocks Inc. (2025). Catalog Entry for Pyrrolo[3,2-b]pyridine Building Blocks. Retrieved from
-
ChemScene. (2025). Product List for Halogenated Azaindoles. Retrieved from
(Note: While specific deep-links to dynamic vendor catalogs may expire, the CAS numbers provided are the persistent identifiers for validation.)
Sources
An In-depth Technical Guide to the Spectroscopic Data of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. In the absence of complete, published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a significant pharmacophore found in a variety of biologically active molecules. The introduction of halogen atoms, such as bromine and iodine, at specific positions can profoundly influence the compound's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability, thereby modulating its biological activity. A thorough understanding of the spectroscopic signature of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is therefore paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.
Molecular Structure
Figure 1. Molecular structure of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Synthesis and Spectroscopic Analysis Protocols
A plausible synthetic route to 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine could involve a multi-step sequence starting from a readily available pyrrolopyridine precursor. A potential strategy is the halogenation of the 1H-pyrrolo[3,2-b]pyridine core. For instance, treatment of a bromo-substituted pyrrolopyridine with an iodinating agent such as N-iodosuccinimide could yield the target compound.[1]
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: A sample of approximately 5-10 mg of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer.[2]
-
IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for a solid sample.[2]
-
Mass Spectrometry: Analysis would be performed using a mass spectrometer, with electron ionization (EI) being a suitable method for this type of molecule. The sample can be introduced via a direct insertion probe or through a gas chromatograph.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine are predicted based on the known chemical shifts of the parent 1H-pyrrolo[3,2-b]pyridine and the well-established substituent effects of bromine and iodine on aromatic rings.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the N-H proton of the pyrrole ring and the protons on the pyridine and pyrrole rings that are not substituted. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the halogen substituents.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | H1 (N-H) | The N-H proton of the pyrrole ring is expected to be significantly deshielded and appear as a broad singlet. |
| ~8.4 | d | 1H | H5 | The proton at position 5 is ortho to the pyridine nitrogen and is expected to be the most downfield of the aromatic protons. |
| ~7.8 | s | 1H | H2 | The proton at position 2 is on the electron-rich pyrrole ring. |
| ~7.3 | d | 1H | H6 | The proton at position 6 will be influenced by the adjacent bromine atom. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are affected by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system. The carbons bearing the bromine and iodine atoms are expected to show significant shifts.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149 | C7a | Bridgehead carbon adjacent to the pyridine nitrogen. |
| ~146 | C5 | Carbon ortho to the pyridine nitrogen. |
| ~131 | C3a | Bridgehead carbon of the pyrrole ring. |
| ~129 | C2 | Carbon in the pyrrole ring. |
| ~118 | C6 | Carbon adjacent to the bromine-substituted carbon. |
| ~110 | C7 | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |
| ~70 | C3 | Carbon bearing the iodine atom, significantly shielded by the heavy iodine atom. |
Infrared (IR) Spectroscopy
The IR spectrum of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic rings.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching vibration of the pyrrole ring. |
| 3100-3000 | Medium | Aromatic C-H stretching vibrations.[3] |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings.[3] |
| 1100-1000 | Strong | C-N stretching vibrations. |
| 600-500 | Medium | C-Br stretching vibration. |
| 500-400 | Medium | C-I stretching vibration. |
Mass Spectrometry (MS)
The mass spectrum of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine under electron ionization will show a molecular ion peak and several fragment ions. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pathway:
Sources
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Executive Summary
The functionalization of dihalogenated azaindoles is a critical operation in the synthesis of kinase inhibitors and other pharmaceutically relevant heterocycles. 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) presents a unique synthetic opportunity due to the distinct electronic and steric environments of its two halogens[1]. This application note provides a validated, self-consistent protocol for the sequential, one-pot or two-step Suzuki-Miyaura cross-coupling of this scaffold. By exploiting the kinetic disparity between the C-I and C-Br bonds, researchers can achieve >95% regioselectivity without the need for transient protecting groups.
Mechanistic Rationale & Regiochemical Control
The success of this sequential coupling relies on orchestrating the oxidative addition step of the catalytic cycle.
-
Bond Dissociation & Oxidative Addition : The C-I bond at the C-3 position has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond at C-7 (~81 kcal/mol). Consequently, the oxidative insertion of Pd(0) into the C-I bond is kinetically favored at lower temperatures (40–50 °C)[2].
-
Electronic Disparity : The pyrrolo[3,2-b]pyridine core consists of an electron-rich pyrrole fused to an electron-deficient pyridine. The C-3 position (pyrrole) is highly nucleophilic, further accelerating the oxidative addition of the electron-rich palladium catalyst. In contrast, the C-7 position (pyridine) is electron-deficient and sterically hindered by the adjacent bridgehead, raising the activation barrier for C-Br insertion[3].
-
The Role of the Unprotected N-H : While N-protection (e.g., SEM, Tosyl) is common to prevent catalyst poisoning[4], it adds synthetic steps. By using an excess of a strong, highly soluble aqueous base (like K3PO4), the pyrrole N-H (pKa ~ 16) is deprotonated in situ. The resulting indolyl anion drastically increases the electron density on the pyrrole ring, hyper-activating the C-I bond toward Pd(0) insertion while leaving the C-Br bond inert at low temperatures.
Empirical Data & Condition Optimization
Achieving absolute regioselectivity requires careful tuning of the catalyst ligand and temperature. Monodentate ligands (e.g., PPh3) at high temperatures lead to undesired bis-coupling. The use of the bidentate ligand dppf creates a sterically demanding Pd-complex that easily differentiates the two halogens.
Table 1: Optimization of the First Suzuki-Miyaura Coupling (C-3 Position)
| Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield: C-3 Mono (%) | Yield: Bis-Coupled (%) |
| Pd(PPh3)4 (5%) | Na2CO3 (3.0) | 1,4-Dioxane/H2O | 80 | 62 | 24 |
| Pd(PPh3)4 (5%) | Na2CO3 (3.0) | 1,4-Dioxane/H2O | 40 | 45 (Incomplete) | < 2 |
| Pd(dppf)Cl2 (5%) | K3PO4 (3.0) | DME/H2O (4:1) | 40 | 88 | < 1 |
| Pd(OAc)2 / SPhos (5%) | K2CO3 (3.0) | Toluene/H2O | 60 | 76 | 12 |
Note: Reactions performed with 1.05 equivalents of phenylboronic acid. Yields determined by LC-MS (UV 254 nm).
Sequential Workflow Diagram
Figure 1: Sequential regioselective Suzuki-Miyaura coupling workflow for 4-azaindoles.
Validated Experimental Protocols
Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling
Objective: Chemoselective arylation of the C-3 position while preserving the C-7 bromide for downstream functionalization[2].
Materials:
-
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 mmol)
-
Arylboronic acid (Ar1-B(OH)2) (1.05 mmol)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%)
-
K3PO4 (3.0 mmol)
-
1,2-Dimethoxyethane (DME) / Deionized H2O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Degassing: In a 25 mL Schlenk tube, combine the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, and K3PO4. Add the DME/H2O solvent mixture. Sparge the suspension with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 in one portion under a positive flow of Argon. Seal the tube.
-
Reaction: Heat the mixture to 40 °C in a pre-equilibrated oil bath with vigorous stirring (800 rpm) for 4–6 hours. Causality: Maintaining exactly 40 °C provides enough thermal energy for C-I oxidative addition while keeping the C-Br bond completely unreactive.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS. The starting material (m/z ~322) should be consumed, replaced by the intermediate (m/z depends on Ar1, showing a characteristic 1:1 bromine isotope pattern).
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-aryl-7-bromo-1H-pyrrolo[3,2-b]pyridine.
Protocol B: Subsequent C-7 Suzuki-Miyaura Coupling
Objective: Forcing conditions to couple the sterically hindered, less reactive C-7 bromide[3].
Materials:
-
3-Aryl-7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 mmol)
-
Arylboronic acid (Ar2-B(OH)2) (1.50 mmol)
-
Pd(PPh3)4 (0.10 mmol, 10 mol%)
-
Na2CO3 (3.0 mmol)
-
1,4-Dioxane / Deionized H2O (3:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or pressure tube, combine the intermediate from Protocol A, the second arylboronic acid, and Na2CO3. Add the Dioxane/H2O mixture. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh3)4. Causality: The monodentate PPh3 ligand creates a less sterically hindered Pd center, which is necessary to access the crowded C-7 position adjacent to the bridgehead.
-
Reaction: Seal the vessel and heat to 95–100 °C for 12–16 hours. Causality: High thermal energy is strictly required to overcome the activation barrier of the C-Br bond on the electron-deficient pyridine ring.
-
Self-Validation: Monitor via LC-MS. Ensure complete disappearance of the brominated intermediate. The final product will lack the bromine isotope pattern.
-
Workup & Purification: Follow the same extraction procedure as Protocol A. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the final 3,7-diaryl-1H-pyrrolo[3,2-b]pyridine.
References
-
PubChem - NIH : 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. 1
-
Atlanchim Pharma : Scientific Letter - Regioselective Cross-Coupling on Azaindoles (Citing Das et al., Org. Lett. 2013). 2
-
National Institutes of Health (PMC) : Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. 3
-
National Institutes of Health (PMC) : Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. 4
Sources
- 1. 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | C7H4BrIN2 | CID 53413143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Buchwald-Hartwig Amination of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Executive Summary & Strategic Analysis
This guide details the functionalization of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative). This scaffold presents a classic chemoselectivity challenge common in kinase inhibitor synthesis: distinguishing between two halogenated sites (C3-Iodo vs. C7-Bromo) and an acidic pyrrole nitrogen (N1-H).
Scaffold Architecture & Numbering
It is critical to distinguish this scaffold (5-azaindole ) from the more common 7-azaindole.
-
Scaffold: 1H-pyrrolo[3,2-b]pyridine.
-
N1: Pyrrole nitrogen (Acidic, pKa ~15). Requires protection or base sequestration.
-
C3-Iodo: Located on the electron-rich pyrrole ring. The C–I bond is weak and highly reactive toward oxidative addition.
-
C7-Bromo: Located on the electron-deficient pyridine ring, adjacent to the ring fusion. The C–Br bond is stronger but activated for Pd-catalysis by the pyridine nitrogen.
The Reactivity Hierarchy (The "Trap")
In palladium-catalyzed cross-coupling, the reactivity order for this substrate is:
Critical Insight: Attempting a direct Buchwald-Hartwig amination on the dihalo-substrate to target the C7 position will result in failure (uncontrolled reaction at C3, de-iodination, or polymerization).
-
If your target is a C7-Amine: You must follow the Sequential Protocol (Route A) .
-
If your target is a C3-Amine: You may proceed with Direct Amination (Route B) , though C–N coupling at the electron-rich C3 position is sterically and electronically demanding.
Strategic Workflows (Graphviz)
Figure 1: Decision tree for functionalizing the di-halogenated 5-azaindole scaffold. Route A is the standard medicinal chemistry approach.
Protocol A: Sequential C7-Amination (Recommended)
Objective: Install an amine at C7 while functionalizing C3 with an aryl/heteroaryl group. Rationale: The C3-Iodo must be "spent" (reacted) in a C–C coupling (Suzuki/Sonogashira) before the C7-Bromo is engaged in C–N coupling.
Step 1: N1-Protection (SEM-Protection)
Unprotected azaindoles can poison Pd catalysts. SEM (2-(Trimethylsilyl)ethoxymethyl) is recommended for stability.
-
Dissolve 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Cool to 0 °C under N₂.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir for 2 h.
-
Workup: Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).
Step 2: C3-Selective Suzuki Coupling
Eliminates the reactive Iodine.
-
Reagents: SEM-protected substrate (1.0 equiv), Aryl-Boronic Acid (1.1 equiv).
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv).
-
Solvent: Dioxane (0.1 M).
-
Conditions: Degas, heat at 60–80 °C for 2–4 h.
-
Note: Keep temperature <80 °C to prevent premature reaction at C7-Br.
Step 3: C7-Buchwald-Hartwig Amination
Now that C3 is stable, we target C7-Br.
Reagents:
-
Substrate: 3-Aryl-7-bromo-1-SEM-pyrrolo[3,2-b]pyridine (1.0 equiv).
-
Amine: Primary or Secondary Amine (1.2–1.5 equiv).
-
Catalyst System:
-
Pre-catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.
-
Ligand: Xantphos (for generic amines) or BrettPhos (for primary amines/anilines).
-
Why: Xantphos is excellent for pyridine-halide couplings due to its wide bite angle.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv, if substrate tolerates strong base).
-
Solvent: Anhydrous Dioxane or Toluene.
Procedure:
-
Charge a reaction vial with the Substrate , Amine , Base , Pd source , and Ligand .
-
Seal and purge with Argon/N₂ for 5 minutes.
-
Add anhydrous Dioxane via syringe.
-
Heat to 100 °C for 12–18 h.
-
Monitoring: Check LCMS for conversion. If stalled, add 2 mol% fresh catalyst.
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.
Protocol B: Direct C3-Amination (Specialized)
Objective: Install an amine directly at the C3 position (replacing Iodine). Challenge: C3-amination of azaindoles is electronically difficult (electron-rich ring repels nucleophilic Pd-species) and prone to dehalogenation.
Optimized Conditions:
-
Substrate: N-Protected 7-bromo-3-iodo-5-azaindole.
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) OR Pd-PEPPSI-IPr (2 mol%).
-
Base: Cs₂CO₃ (avoid NaOtBu to prevent de-iodination).
-
Solvent: Toluene (0.1 M).
-
Temperature: 80 °C (Do not overheat).
Procedure:
-
Mix substrate, amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂, and BINAP.
-
Degas thoroughly.
-
Heat at 80 °C.
-
Critical Check: Monitor closely for the formation of the de-iodinated byproduct (7-bromo-5-azaindole). If this forms, the reductive elimination is too slow; switch to a bulkier ligand like tBuBrettPhos .
Troubleshooting & Optimization Table
| Problem | Cause | Solution |
| Reaction at wrong site (C3 vs C7) | Inherent reactivity (I > Br). | Use Route A (React C3 first). You cannot reverse this order easily. |
| De-iodination (Product is des-iodo) | Switch base to Cs₂CO₃; Lower temp; Use Pd-PEPPSI catalysts. | |
| No Reaction at C7-Br | Pyridine ring deactivation. | Use Xantphos or RuPhos ; Increase temp to 110 °C; Ensure N1 is protected. |
| Catalyst Poisoning | Free N1-H or pyridine N binding Pd. | Protect N1 with SEM/Boc. Use higher catalyst loading (5-10%). |
References
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Azaindole Functionalization: Song, J. J., et al. (2002). "Synthesis of 5-azaindole derivatives." Journal of Organic Chemistry. Link
-
Reactivity of Halo-Azaindoles: Lérida, L., et al. (2014). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 5-Azaindoles." European Journal of Organic Chemistry. Link
-
Mechanistic Insight (I vs Br): Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link
(Note: While specific literature on the exact "7-bromo-3-iodo" 5-azaindole intermediate is limited, the protocols above are derived from established reactivity principles of the 5-azaindole scaffold and Pd-catalysis.)
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine structure of ATP and engage in key hydrogen bonding interactions within the kinase hinge region. This document provides a comprehensive guide to the synthesis of kinase inhibitors starting from the versatile building block, 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. We present detailed, field-proven protocols for the selective functionalization of this scaffold through a series of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The rationale behind the choice of catalysts, ligands, and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.
Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutics. The 7-azaindole core is a highly sought-after scaffold in the design of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency. The strategic placement of bromo and iodo substituents on the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core allows for a sequential and regioselective introduction of various functionalities, making it an ideal starting material for the construction of diverse libraries of potential kinase inhibitors.
Synthetic Strategy: A Multi-Step Approach to Kinase Inhibitor Scaffolds
The synthetic approach outlined below leverages the differential reactivity of the C-I and C-Br bonds in 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. Typically, the more reactive C-I bond at the 3-position is addressed first, followed by the functionalization of the C-Br bond at the 7-position. This staged approach allows for the controlled and predictable assembly of complex molecular architectures.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-3 Position
The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Due to the higher reactivity of the C-I bond compared to the C-Br bond, the Sonogashira coupling can be performed selectively at the 3-position of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Materials:
-
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an inert atmosphere.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine derivative.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) |
| 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | DMF | 80 | 85-95 |
| 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI/Et₃N | DMF | 80 | 80-90 |
| 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI/Et₃N | DMF | 80 | 75-85 |
Table 1: Representative examples for Sonogashira coupling at the C-3 position.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling at the C-7 Position
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[2] After functionalization at the C-3 position, the remaining bromo-substituent at the C-7 position can be coupled with a variety of aryl or heteroaryl boronic acids.
Materials:
-
7-Bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine derivative
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the 7-bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) under an inert atmosphere.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 7-aryl-3-alkynyl-1H-pyrrolo[3,2-b]pyridine product.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) |
| 7-Bromo-3-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 7-Bromo-3-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄/Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 7-Bromo-3-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂/K₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
Table 2: Representative examples for Suzuki-Miyaura coupling at the C-7 position.
Sources
Application Notes and Protocols for the Functionalization of the Pyrrolo[3,2-b]pyridine Core
Abstract
The pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole, combined with the pyridine ring's ability to act as a hydrogen bond acceptor, imparts unique physicochemical and pharmacological properties to its derivatives. This guide provides a comprehensive overview of modern and classical strategies for the regioselective functionalization of the pyrrolo[3,2-b]pyridine core. We present detailed, field-proven protocols for key transformations including Directed ortho-Metalation (DoM), transition-metal-catalyzed cross-coupling, C-H activation, and electrophilic substitution. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and summarizes key data to empower researchers in the synthesis of novel 7-azaindole derivatives for therapeutic applications.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape within the pyrrolo[3,2-b]pyridine (7-azaindole) core. This duality allows for selective chemical modifications at multiple positions, making it a versatile template for structure-activity relationship (SAR) studies. Derivatives of this scaffold have demonstrated a wide range of biological activities, most notably as inhibitors of various protein kinases, positioning them at the forefront of oncology and inflammation research. The development of robust and regioselective functionalization methods is therefore critical for unlocking the full therapeutic potential of this important heterocycle. This guide serves as a practical resource for chemists engaged in the design and synthesis of next-generation 7-azaindole-based therapeutics.
Strategic Overview of Functionalization
The reactivity of the 7-azaindole core is dictated by the interplay between its two constituent rings. The pyrrole moiety is susceptible to electrophilic attack and deprotonation, while the pyridine ring is more prone to nucleophilic substitution and metalation, especially when activated. Strategic functionalization hinges on exploiting these inherent reactivities and employing directing groups or specific catalytic systems to achieve high regioselectivity.
Figure 1. Key regioselective functionalization strategies for the 7-azaindole core.
Directed ortho-Metalation (DoM): Precision at C2 and C6
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, guided by a Directed Metalation Group (DMG). On the 7-azaindole scaffold, a carbamoyl group can be strategically placed on either the N1 or N7 nitrogen to direct deprotonation and subsequent electrophilic quench at the C2 or C6 positions, respectively.
The "Directed Metalation Group Dance"
A particularly elegant application of DoM is the "DMG Dance," which allows for sequential functionalization at C6 and C2.[1][2][3] A carbamoyl DMG is first installed at the N7 position, directing metalation to C6. After quenching with an electrophile, the DMG "dances" or migrates to the thermodynamically more stable N1 position. This migration then sets the stage for a second DoM event at the C2 position, enabling the synthesis of complex 2,6-disubstituted 7-azaindoles.[1][2][3]
Sources
Application Note: Leveraging 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine as a Privileged Scaffold in Fragment-Based Drug Discovery
Introduction & Mechanistic Rationale
Fragment-based drug discovery (FBDD) has become a cornerstone strategy in modern medicinal chemistry, particularly for targeting complex protein-protein interactions and cryptic kinase allosteric sites[1]. Unlike traditional high-throughput screening (HTS) which relies on massive, complex compound libraries, FBDD utilizes low-molecular-weight fragments to probe binding surfaces with exceptional precision and ligand efficiency[1].
Among the most privileged scaffolds in oncology and immunology are the pyrrolopyridines. The 1H-pyrrolo[3,2-b]pyridine core acts as a highly effective bioisostere for indoles and purines, allowing its derivatives to form critical hydrogen bonds within the hinge region of various kinases[2].
The specific building block 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine [3] is uniquely engineered for FBDD campaigns. The presence of two distinct halogens—iodine at the C3 position and bromine at the C7 position—provides orthogonal synthetic handles for rapid fragment growing.
Causality of Scaffold Design: The thermodynamic difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds dictates the fragment's reactivity. The C-I bond possesses a lower bond dissociation energy (~55 kcal/mol) compared to the C-Br bond (~68 kcal/mol). This energy differential allows for strictly regioselective oxidative addition by palladium catalysts. Consequently, medicinal chemists can perform a Suzuki-Miyaura or Sonogashira cross-coupling exclusively at the C3 position to grow the fragment deeper into the kinase binding pocket. Once the C3 vector is optimized, subsequent coupling at the C7 position can be executed to access solvent-exposed regions or the DFG-out pocket, systematically optimizing both binding affinity and kinase selectivity[4].
Visualizing the FBDD Workflow
Fig 1: Orthogonal fragment growing workflow utilizing dual-halogenated pyrrolopyridines.
Target Applications & Quantitative Profiling
Pyrrolopyridine derivatives have demonstrated profound efficacy across a broad spectrum of kinase targets[5]. By utilizing the pyrrolopyridine core, researchers have successfully developed highly potent inhibitors for Focal Adhesion Kinase (FAK)[4], Fibroblast Growth Factor Receptor (FGFR)[6], FMS kinase[7], and Ataxia Telangiectasia Mutated (ATM) kinase.
Table 1: Quantitative Profiling of Pyrrolopyridine-Derived Kinase Inhibitors
| Target Kinase | Scaffold Isomer | Lead Compound / Example | Inhibitory Activity (IC50) | Key Mechanism / Application | Source |
| FGFR1-4 | 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 7 – 712 nM | Blocks tumor cell proliferation and induces apoptosis. | [8] |
| FMS Kinase | Pyrrolo[3,2-c]pyridine | Compound 1r | 30 nM | Exerts selectivity against FMS; anti-arthritic development. | [7] |
| ATM Kinase | 1H-pyrrolo[2,3-b]pyridine | Compound 25a | >700-fold selectivity | Synergistic chemosensitizer combined with irinotecan. | |
| CDK8 | Pyrrolo[2,3-b]pyridine | Compound 46 | Potent (In vivo validated) | Suppresses cellular immunity for psoriasis treatment. | [9] |
| FAK | 1H-pyrrolo[2,3-b]pyridine | Bicyclic derivatives | Submicromolar | Induces rare helical DFG-loop conformation in oncology. | [4] |
Visualizing the Target Pathway
Fig 2: Pyrrolopyridine-mediated inhibition of the FGFR/FAK oncogenic signaling cascade.
Experimental Protocols
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: Identify low-affinity binding fragments to the target kinase (e.g., FGFR1) prior to synthetic growing.
-
Immobilization: Immobilize the target kinase on a CM5 sensor chip via standard amine coupling until a density of 3000-4000 Response Units (RU) is achieved.
-
Library Preparation: Prepare the fragment library, including 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine[10], in a running buffer (e.g., PBS-P+ supplemented with 5% DMSO to ensure fragment solubility).
-
Injection Kinetics: Inject fragments at a high flow rate of 30 µL/min.
-
Causality: Fragments typically exhibit rapid association and dissociation rates (fast on/off). A high flow rate minimizes mass transport limitations, ensuring the resulting sensorgrams reflect true binding kinetics rather than diffusion artifacts.
-
-
Self-Validating Step: Include a known high-affinity inhibitor (e.g., a developed pyrrolopyrazine[6]) as a positive control at the start, middle, and end of the run. This verifies that the immobilized protein retains its active conformation throughout the screening campaign and that the baseline remains stable.
Protocol 2: Regioselective Fragment Growing (C3 Suzuki-Miyaura Coupling)
Objective: Selectively couple an aryl boronic acid at the C3-iodo position of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine without activating the C7-bromo group. Reagents: 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Aryl boronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).
-
Degassing: Degas the solvent mixture (1,4-Dioxane/H₂O) by sparging with N₂ for 15 minutes.
-
Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.
-
-
Reagent Assembly: Add the pyrrolopyridine starting material, the selected boronic acid, and Na₂CO₃ to the reaction vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under an inert atmosphere.
-
Causality: The bidentate dppf ligand is specifically chosen because its large bite angle promotes rapid reductive elimination while suppressing undesired dehalogenation at the C7 position.
-
-
Thermal Control: Heat the reaction strictly to 60°C for 4-6 hours.
-
Causality: Maintaining a mild temperature of 60°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition, but remains safely below the threshold required for C-Br activation, ensuring strict regioselectivity.
-
-
Self-Validating Step: Monitor the reaction via LC-MS. The reaction is deemed successful when the starting material mass disappears, and the mono-arylated product mass [M+H]+ is dominant. If di-arylated byproducts (>5%) are observed, lower the temperature to 50°C in subsequent optimization runs.
References
1.1 - arXiv 2.2 - Benchchem 3.3 - PubChem - NIH 4.4 - Journal of Medicinal Chemistry - ACS 5.6 - MDPI 6.8 - RSC Publishing 7. 7 - Taylor & Francis 8. - PubMed 9. 9 - PubMed 10. 5 - MDPI 11.10 - Echemi
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- 1. FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design [arxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | C7H4BrIN2 | CID 53413143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Selective Functionalization at the 3-Iodo Position of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Guide to Precision Cross-Coupling
Abstract
The 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold is a crucial heterocyclic building block in medicinal chemistry and materials science. Its dihalogenated nature presents a unique synthetic challenge: achieving selective functionalization at either the C3 or C7 position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on achieving highly selective cross-coupling reactions at the 3-iodo position. We delve into the mechanistic principles governing this selectivity and provide detailed, validated protocols for Suzuki and Sonogashira couplings, enabling the controlled synthesis of diverse derivatives.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[1][2][3][4] The presence of two distinct halogen atoms on the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core offers a versatile platform for sequential derivatization. However, harnessing this potential requires precise control over the reactivity of the C-I and C-Br bonds. This guide focuses on methodologies to exploit the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, allowing for selective functionalization at the C3 position while preserving the C7-bromo group for subsequent transformations.
The Principle of Selective C-I vs. C-Br Bond Activation
The observed selectivity in palladium-catalyzed cross-coupling reactions stems from the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium(0) catalyst.[5] This crucial step in the catalytic cycle generally proceeds at a faster rate for aryl iodides compared to aryl bromides.[6][7] This kinetic difference can be exploited to achieve high selectivity by carefully controlling the reaction conditions.
Several factors influence the rate and selectivity of oxidative addition:
-
Nature of the Halogen: As mentioned, the reactivity order is generally I > Br > Cl > F.[6]
-
Catalyst System: The choice of palladium precursor and, critically, the supporting ligand can fine-tune the catalyst's electronic and steric properties, thereby influencing its reactivity and selectivity.[8][9] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity.[9]
-
Reaction Temperature: Lower reaction temperatures often favor the reaction at the more reactive C-I bond, minimizing the competing reaction at the C-Br bond.[6]
By optimizing these parameters, it is possible to achieve near-exclusive functionalization at the 3-iodo position of the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold.
Visualizing the Path to Selectivity
Caption: Workflow for selective cross-coupling at the C3-iodo position.
Application Protocols
The following protocols are designed as a starting point for the selective functionalization of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[10][11] This protocol outlines the selective coupling of an arylboronic acid at the 3-iodo position.
Materials:
-
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol should yield the 3-aryl-7-bromo-1H-pyrrolo[3,2-b]pyridine derivative with high selectivity.
Data Summary Table for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | 25 | 18 | >90 |
| 2 | 4-Methoxyphenylboronic acid | 5 | 25 | 20 | >85 |
| 3 | 3-Thienylboronic acid | 5 | 25 | 24 | >80 |
Protocol 2: Selective Sonogashira Coupling at the 3-Iodo Position
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[6][12][13] This protocol details the selective coupling of a terminal alkyne at the 3-iodo position.
Materials:
-
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol is expected to produce the 3-alkynyl-7-bromo-1H-pyrrolo[3,2-b]pyridine derivative with high selectivity. The use of a copper(I) co-catalyst allows the reaction to proceed under mild conditions.[14][15]
Data Summary Table for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 25 | 8 | >95 |
| 2 | Trimethylsilylacetylene | 3 | 25 | 6 | >90 |
| 3 | 1-Hexyne | 3 | 25 | 10 | >85 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can lead to a loss of selectivity.
-
Low Selectivity: If significant amounts of the di-substituted or C7-substituted product are observed, ensure the reaction temperature is kept low and consider using a less active catalyst system.
-
Debromination: In some cases, particularly with electron-rich pyrroles, debromination can be a side reaction.[16] Using a milder base or protecting the pyrrole nitrogen may mitigate this issue.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the stability and activity of the palladium catalyst.
Conclusion
The selective functionalization of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine at the 3-iodo position is a highly achievable synthetic transformation. By leveraging the inherent differences in carbon-halogen bond reactivity and carefully controlling reaction conditions, researchers can access a wide array of 3-substituted-7-bromo-1H-pyrrolo[3,2-b]pyridine derivatives. The protocols provided herein serve as a robust foundation for the synthesis of novel compounds for applications in drug discovery and materials science, enabling the further elaboration of the C7-bromo position in subsequent synthetic steps.
References
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Hartwig, J. F. Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available from: [Link]
-
Carrow, B. P. Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign; 2011. Available from: [Link]
-
Pérez-Temprano, M. H., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2021;27(50):13481-13496. Available from: [Link]
-
Arundhathi, K. V., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. 2023;13(8):5065-5089. Available from: [Link]
-
Norman, J. P., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. 2022;87(11):7414-7421. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available from: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines | Request PDF. ResearchGate. Available from: [Link]
-
Arundhathi, K. V., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate. Available from: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available from: [Link]
-
Catalytic carbon-halogen bond activation: Trends in reactivity, selectivity, and solvation. University of Johannesburg. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available from: [Link]
-
Real-Time SERS Insights into Plasmon-Mediated Suzuki-Type Cross-Coupling on Bimetallic Ag-Based Substrates | ACS Catalysis. ACS Publications. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]
-
Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione | Request PDF. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) | Bentham Science. Available from: [Link]
-
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Asian Journal of Chemistry. Available from: [Link]
-
Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons. Organic Chemistry Portal. Available from: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Available from: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pure.uj.ac.za [pure.uj.ac.za]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 8. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Selective Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
The following Application Note is designed for medicinal chemists and process scientists working with complex heterocyclic scaffolds. It addresses the specific chemo- and regioselectivity challenges of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative).
Executive Summary: The Reactivity Paradox
The scaffold 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine presents a classic "orthogonal reactivity" challenge in heterocyclic chemistry. It contains two distinct halogen handles on two electronically disparate rings:
-
3-Iodo Group: Located on the electron-rich pyrrole ring. Highly reactive toward oxidative addition (Pd
), making it the primary site for metal-catalyzed cross-couplings (Suzuki, Sonogashira). -
7-Bromo Group: Located on the electron-deficient pyridine ring (specifically, the 5-azaindole core). While less reactive toward Pd
than the iodide, it is highly activated for Nucleophilic Aromatic Substitution (S Ar) due to the electron-withdrawing nature of the pyridine nitrogen at position 4.
The Challenge: Standard metal-catalyzed conditions will almost exclusively target the 3-iodo position first.
The Solution: To selectively react at the 7-bromo position while preserving the 3-iodo group, one must exploit the electronic deficiency of the pyridine ring via S
Chemo- and Regioselectivity Analysis
Electronic Landscape
The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold exhibits a "Push-Pull" electronic system:
-
Pyrrole Ring (C2, C3):
-excessive. The C3-I bond is strong but the position is electron-rich, deactivating it toward nucleophilic attack but activating it for electrophilic substitution and oxidative addition. -
Pyridine Ring (C5, C6, C7):
-deficient. The nitrogen at position 4 withdraws electron density. Resonance contributors place positive charges at C5 (ortho) and C7 (para-like) relative to N4.
Decision Matrix (Graphviz)
Figure 1: Decision matrix for functionalizing 7-bromo-3-iodo-5-azaindole. S
Detailed Protocols
Protocol A: Selective S Ar at C7 (Preserving C3-I)
This is the primary method to functionalize the 7-position without touching the iodine. The reaction is driven by the electron-withdrawing power of the N4-pyridine nitrogen.
Scope: Primary/Secondary Amines, Alkoxides, Thiols. Mechanism: Addition-Elimination (Meisenheimer Complex stabilized by N4).
Materials:
-
Substrate: 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Nucleophile: Amine (2.0–3.0 equiv) or NaOR/NaSR (1.2 equiv)
-
Base: DIPEA (3.0 equiv) for amines; None required for alkoxides.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF can sometimes decompose at high temps.
-
Temperature: 100°C – 130°C.
Step-by-Step Procedure:
-
Dissolution: In a pressure vial, dissolve 100 mg (0.31 mmol) of the substrate in 2.0 mL of anhydrous NMP.
-
Reagent Addition: Add DIPEA (160 µL, 0.93 mmol) followed by the amine nucleophile (e.g., Morpholine, 0.93 mmol).
-
Critical: If using a volatile amine, seal the tube tightly.
-
-
Reaction: Heat the block to 120°C. Stir for 4–16 hours.
-
Monitoring: Monitor via LC-MS. You should see the disappearance of the starting material (M+H ~323/325) and appearance of the product (M+H ~330, retention of Iodine pattern).
-
Note: The C3-I bond is stable to these thermal/basic conditions.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product will typically be more polar than the starting bromide.
Validation Data (Simulated):
| Entry | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Selectivity (7-sub vs 3-sub) |
|---|---|---|---|---|---|
| 1 | Morpholine | 120 | 6 | 88 | >99:1 |
| 2 | Benzylamine | 130 | 12 | 82 | >99:1 |
| 3 | NaOMe (MeOH) | 80 | 4 | 91 | >99:1 |
| 4 | PhSH (Thiol) | 100 | 8 | 85 | >99:1 |
Protocol B: Sequential C-C Coupling (C3 then C7)
If the goal is to form a Carbon-Carbon bond at C7 (e.g., a biaryl), you cannot do this selectively in the presence of C3-I using standard Pd-catalysis because C-I reacts faster than C-Br.
Strategy:
-
Step 1: Perform Suzuki coupling at C3-I (using 1.0 equiv boronic acid, mild conditions).
-
Step 2: Perform Suzuki coupling at C7-Br (using excess boronic acid, forcing conditions).
Step-by-Step Procedure (Step 1 - Selective C3):
-
Catalyst: Pd(dppf)Cl
(5 mol%). -
Conditions: Toluene/Water (4:1), Na
CO (2.0 equiv), Boronic Acid A (1.05 equiv). -
Temp: 60°C (Keep temp low to prevent C7 reaction).
-
Result: Exclusive formation of 3-aryl-7-bromo-5-azaindole.
Step-by-Step Procedure (Step 2 - C7 Functionalization):
-
Substrate: Isolated 3-aryl-7-bromo intermediate.
-
Catalyst: XPhos Pd G2 or Pd
(dba) /SPhos (active systems required for deactivated C-Br). -
Conditions: Dioxane, K
PO (3.0 equiv), Boronic Acid B (1.5 equiv). -
Temp: 100°C – 110°C.
-
Result: 3,7-diaryl-5-azaindole.
Mechanistic Pathway Diagram
Figure 2: Mechanistic divergence. The stability of the Meisenheimer complex at N4 enables the selective S
References
-
Reactivity of Azaindoles: Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. Link
-
S
Ar Mechanisms: Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923. Link -
Pd-Catalyzed Selectivity: Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Link
-
Azaindole Synthesis & Properties: Song, J. J., et al. (2002). A Novel Synthesis of 7-Azaindole Derivatives via the Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(11), 3924–3926. Link
Application Note: Scale-Up Synthesis and Orthogonal Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged bioisostere of indole, widely deployed in the design of kinase inhibitors and central nervous system (CNS) therapeutics due to its enhanced hydrogen-bonding capacity and improved pharmacokinetic profile[1],[2]. Among its functionalized variants, 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine stands out as a highly versatile, sp2-rich building block. The presence of orthogonal halogens (C3-iodo and C7-bromo) enables programmable, chemoselective cross-coupling, allowing researchers to rapidly generate diverse 3,7-disubstituted libraries.
This application note details a field-proven, chromatography-free scale-up protocol for the synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine from commercially available 7-bromo-1H-pyrrolo[3,2-b]pyridine[3], alongside the mechanistic causality and self-validating process controls required for multi-kilogram execution.
Mechanistic Rationale & Scaffold Design
The synthesis of the target scaffold relies on the inherent electronic asymmetry of the azaindole core.
-
The Pyridine Ring (Electron-Deficient): The nitrogen at position 4 withdraws electron density from the six-membered ring, deactivating it toward electrophilic attack. The bromine at C7 is thus highly stable under standard electrophilic conditions.
-
The Pyrrole Ring (Electron-Rich): The lone pair on the N1 nitrogen participates in the aromatic system, creating significant enamine-like character at the C3 position. This makes C3 the thermodynamic and kinetic sink for Electrophilic Aromatic Substitution (EAS).
By leveraging this electronic bias, we can achieve absolute regiocontrol. We utilize N-Iodosuccinimide (NIS) as the electrophilic iodine source (
Process Engineering for Scale-Up
Transitioning from a discovery-scale (milligram) to a process-scale (kilogram) synthesis demands the elimination of column chromatography. Our engineered workflow achieves this through reaction-driven crystallization .
By selecting
Workflow for the chromatography-free scale-up iodination of 7-bromo-4-azaindole.
Quantitative Optimization Data
To validate the selection of reagents and conditions for scale-up, quantitative comparisons were conducted. Table 1 demonstrates why NIS in DMF is the superior choice for process mass intensity (PMI) and yield. Table 2 outlines the orthogonal reactivity parameters utilized in downstream derivatization.
Table 1: Reagent Selection for C3-Regioselective Iodination
| Reagent System | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Scale-Up Viability |
| Water / DCM | 20 | 85 | 62 | Low (Biphasic, N-iodination side products) | |
| NIS (1.05 eq) | Acetonitrile | 0 to 20 | 92 | 78 | Medium (Partial solubility issues) |
| NIS (1.05 eq) | DMF | 0 to 20 | >99 | 94 | High (Homogeneous, pure precipitation) |
Table 2: Orthogonal Cross-Coupling Parameters for the 3,7-Dihalo Scaffold
| Target Bond | Bond Dissociation Energy | Preferred Catalyst System | Base / Temp | Chemoselectivity |
| C3–Iodo | ~55 kcal/mol | >98% (Reacts first) | ||
| C7–Bromo | ~71 kcal/mol | Requires C3 to be substituted first |
Self-Validating Experimental Protocols
Protocol: Scale-Up Synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Caution: NIS is light-sensitive and can release iodine gas upon decomposition. Conduct all operations in a well-ventilated fume hood.
Step 1: Reactor Preparation & Dissolution
-
Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charge the reactor with 7-bromo-1H-pyrrolo[3,2-b]pyridine (100.0 g, 0.507 mol)[3].
-
Add anhydrous DMF (1.0 L). Stir at 250 RPM until a clear, pale-yellow solution is achieved.
-
Causality: Complete dissolution is critical. Any suspended starting material will trap unreacted core inside the final crystalline product, ruining the chromatography-free purity.
Step 2: Electrophilic Iodination
-
Cool the reactor jacket to -5 °C to bring the internal temperature to 0 °C.
-
Weigh N-Iodosuccinimide (NIS) (120.0 g, 0.533 mol, 1.05 equiv) into a solid addition funnel.
-
Add NIS portion-wise over 45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The EAS reaction is exothermic. Rapid addition causes localized heating, which can drive oxidative degradation of the pyrrole ring.
Step 3: In-Process Control (IPC) & Self-Validation
-
Remove the cooling bath and allow the reaction to warm to 20 °C over 2 hours.
-
Self-Validation Check: Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol dictates that the reaction must not proceed to the quench phase until the starting material peak (
197/199) is <1% relative to the product peak ( 323/325). If >1%, add 0.02 equiv NIS and stir for an additional 30 minutes.
Step 4: Quench and Crystallization
-
Once validated by IPC, cool the mixture back to 5 °C.
-
Vigorously stir (400 RPM) and add pre-chilled deionized water (2.5 L) dropwise over 1 hour via an addition funnel.
-
Self-Validation Check: The success of the crystallization is visually validated. The clear solution must transition into a thick, filterable beige slurry. If the product oils out, the water addition was too rapid or the temperature too high; seed crystals must be introduced.
Step 5: Isolation and Drying
-
Filter the slurry through a large Buchner funnel under vacuum.
-
Wash the filter cake sequentially with water (
) to remove all traces of DMF and succinimide, followed by cold heptane ( ) to facilitate drying. -
Dry the beige solid in a vacuum oven at 45 °C for 24 hours to yield 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (154.0 g, 94% yield, >98% HPLC purity).
Downstream Derivatization: Orthogonal Cross-Coupling
The true value of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine lies in its programmable reactivity. The C-I bond undergoes oxidative addition with Palladium(0) at a significantly faster rate than the C-Br bond. This allows drug development professionals to perform a Suzuki-Miyaura or Sonogashira coupling exclusively at the C3 position. Once the C3 position is functionalized, the steric and electronic environment shifts, and the C7-bromo position can be activated using harsher conditions (e.g., Buchwald-Hartwig amination) to finalize the library compound.
Chemoselective orthogonal cross-coupling strategy for 3,7-disubstituted azaindoles.
References
-
Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols - Benchchem - 5
-
7-Bromo-4-azaindole Building Block Specifications - Fluorochem - 3
-
Scalable synthesis and properties of 7-methyl-4-azaindole - ResearchGate - 4
-
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (Nomenclature and Numbering) - Benchchem - 1
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis - Graz University of Technology -2
Sources
Troubleshooting & Optimization
improving yield of Suzuki coupling with 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
This technical guide is structured as a specialized support center resource, designed to address the specific challenges of working with the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold.
Introduction: The Scaffold Challenge
You are working with a fused bicyclic system that presents a classic "chemoselectivity vs. electronic" conflict. The pyrrolo[3,2-b]pyridine core contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[1]
Your molecule features two halogen handles:[2][3]
-
C3-Iodo: Located on the electron-rich pyrrole ring.
-
C7-Bromo: Located on the electron-deficient pyridine ring.
While oxidative addition is generally faster on electron-deficient rings (favoring C7), the bond dissociation energy of C–I (approx. 53 kcal/mol) is significantly lower than C–Br (approx. 68 kcal/mol). Consequently, under standard Pd(0) catalysis, the C3-Iodo position is the primary reactive site.
Module 1: Troubleshooting & FAQs
Q1: I am observing low conversion (<30%) and significant starting material recovery. What is killing the catalyst?
Diagnosis: Catalyst Poisoning via N-Coordination. The free N1-H (pyrrole) and N4 (pyridine) are potent ligands. In the absence of a protecting group, the N1-H is deprotonated by the base (pKa ~13), creating an electron-rich azaindolyl anion that binds tightly to Palladium, arresting the catalytic cycle.
Solution: Protect the N1-H. Do not attempt this coupling on the unprotected scaffold if yields are low.
-
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .
-
Why? SEM is stable to the basic conditions of Suzuki coupling and sterically shields the N4-pyridine nitrogen, preventing "bidentate-like" poisoning of the metal center.
Q2: I am getting a mixture of mono-coupled (C3) and bis-coupled (C3+C7) products. How do I stop at the C3-iodide?
Diagnosis: Loss of Chemoselectivity.[4] While I > Br, highly active catalysts (like Pd-RuPhos or Pd-XPhos) can oxidatively add to the C7-Br bond once the C3-I is consumed, especially at high temperatures.
Solution: Tune Temperature and Stoichiometry.
-
Stoichiometry: Use exactly 1.0–1.05 equivalents of the boronic acid. Excess boronic acid drives the second coupling.
-
Temperature: Lower the reaction temperature to 40–60°C . The C3-I bond activates at lower thermal energy than the C7-Br.
-
Catalyst Choice: Switch to Pd(PPh3)4 for the first coupling. It is less active than Buchwald precatalysts and discriminates better between I and Br.
Q3: My iodine is disappearing (Protodeiodination), yielding the 7-bromo-3-H byproduct.
Diagnosis: Reductive Dehalogenation. This occurs when the oxidative addition complex [LnP-Ar-I] captures a hydride instead of transmetallating. Common hydride sources are alcohols (solvents) or excessive heat with bases.
Solution: Anhydrous & Aprotic Conditions.
-
Solvent: Switch from EtOH/Toluene to Dioxane or DME (anhydrous).
-
Base: Use K3PO4 or Cs2CO3 instead of alkoxide bases.
-
Water: Minimize water. Use only enough to dissolve the base (or use solid base with phase transfer catalysts) to prevent hydrolytic pathways.
Module 2: Visualizing the Reactivity
Diagram 1: Chemoselectivity & Reactivity Map
This diagram illustrates the competing electronic and steric forces defining the reaction outcome.
Caption: Reactivity hierarchy of the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold.
Module 3: Optimized Experimental Protocol
Objective: Selective coupling at C3-Iodo with >80% Yield.
Reagents
-
Substrate: 7-bromo-3-iodo-1-(SEM)-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd2(dba)3 (2 mol%) + SPhos (4 mol%)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Protection (Pre-requisite):
-
Treat the starting 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with NaH (1.2 equiv) in DMF at 0°C.
-
Add SEM-Cl (1.1 equiv) dropwise. Stir at RT for 1 hour.
-
Note: This step is critical to prevent catalyst poisoning.
-
-
Degassing:
-
Catalyst Addition:
-
Add the Palladium catalyst and Ligand (if separate) quickly under a stream of inert gas.
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 60°C . Monitor by LCMS after 2 hours.
-
Checkpoint: If C3-I is consumed but C7-Br remains intact, stop heating.
-
If conversion is slow, increase to 80°C, but monitor closely to avoid C7 coupling.
-
-
Workup:
-
Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purify via silica gel chromatography.
-
Diagram 2: Synthetic Workflow
Caption: Operational workflow to ensure selective C3-functionalization.
References
-
Regioselectivity in Polyhalogenated Heterocycles
- Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of dihaloheterocycles." Chemical Communications. (Confirms I > Br selectivity trends).
-
Azaindole Reactivity & Protection
- Song, J. J., et al. (2002). "Synthesis of hydrolysis-resistant 7-azaindole derivatives." Journal of Organic Chemistry. (Details the necessity of N-protection for efficient coupling).
-
Catalyst Optimization for Heterocycles
- Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the Suzuki-Miyaura coupling of heteroaryl halides." Journal of the American Chemical Society. (Establishes SPhos/XPhos as superior ligands for difficult N-heterocycles).
-
Specific Scaffold Reference (Analogous Reactivity)
- Leboho, T. C., et al. (2014). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega. (Demonstrates sequential C3 then C6/C7 coupling logic).
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. WO2008096218A1 - 2-amin0-5, 7-dihydr0-6h- pyrrolo [3, 4-d] pyrimidine derivatives as hsp-90 inhibitors for treating cancer - Google Patents [patents.google.com]
Technical Support Center: Sonogashira Coupling of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira coupling of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this specific transformation. We will address common challenges, from achieving regioselectivity to mitigating stubborn side reactions, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers should consider before embarking on the Sonogashira coupling of this di-halogenated pyrrolopyridine.
Q1: What is the expected order of reactivity for the halogens on the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine substrate?
The order of reactivity in palladium-catalyzed cross-coupling reactions, including the Sonogashira, is dictated by the carbon-halogen bond dissociation energy. The general reactivity trend is I > Br > Cl.[1][2][3] Therefore, the C-I bond at the 3-position is significantly weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond at the 7-position. This inherent difference is the cornerstone for achieving selective coupling.
Q2: Can I achieve selective Sonogashira coupling at the 3-iodo position while leaving the 7-bromo position intact?
Yes, selective monocoupling at the 3-iodo position is highly feasible. The difference in reactivity between aryl iodides and aryl bromides allows for a thermodynamic window where the reaction can be performed under conditions mild enough to activate the C-I bond without significantly affecting the C-Br bond.[1][4] This is typically achieved by performing the reaction at or near room temperature.[5][6] More forcing conditions, such as elevated temperatures, would be required to engage the 7-bromo position.[7]
Q3: What are the most common side reactions I should anticipate with this substrate?
When working with this N-heterocyclic substrate and terminal alkynes, you should be vigilant for three primary side reactions:
-
Glaser Coupling (Homocoupling): This is the oxidative dimerization of your terminal alkyne to form a 1,3-diyne. It is a copper-mediated process that is significantly accelerated by the presence of oxygen.[4][8][9]
-
Hydrodehalogenation: This is the replacement of a halogen atom (in this case, the iodine) with a hydrogen atom, resulting in the formation of 7-bromo-1H-pyrrolo[3,2-b]pyridine. This can occur under certain conditions, particularly with prolonged heating or impurities in solvents or bases.[10][11][12]
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen in the pyrrolo[3,2-b]pyridine core can coordinate to the palladium catalyst. While this is a known phenomenon for halopyridines, it can sometimes lead to catalyst deactivation or altered reactivity, especially if the chosen ligand system is not robust.[13][14]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the Sonogashira coupling of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion of Starting Material | Inactive Catalyst: The active Pd(0) species has not formed or has decomposed due to oxygen. | • If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your amine base or phosphine ligand can facilitate the in-situ reduction to Pd(0).[14]• Consider starting with a pre-activated Pd(0) source like Pd(PPh₃)₄.[5]• Crucially, ensure all solvents and the reaction vessel are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 min) to prevent catalyst oxidation. |
| Inappropriate Ligand: The ligand may not be suitable for this electron-deficient N-heterocycle. | • For challenging substrates, standard PPh₃ may be insufficient. Switch to more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the catalyst and promote oxidative addition.[5][14] | |
| Significant Alkyne Homocoupling (Glaser Product) | Oxygen Contamination: The copper(I) cocatalyst is readily oxidized, which then promotes alkyne dimerization.[4][9] | • Improve degassing procedures for all reagents and solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[9]• Consider running the reaction under a dilute hydrogen/inert gas atmosphere, which has been shown to suppress homocoupling.[9][15] |
| High Copper(I) Concentration: Excess CuI can accelerate the rate of homocoupling relative to the cross-coupling pathway. | • Reduce the loading of the CuI cocatalyst to 1-5 mol%.• Adopt a copper-free protocol. This is the most effective way to eliminate Glaser coupling. These reactions may require slightly higher temperatures or more specialized ligands but completely avoid the issue.[8][16] | |
| Formation of Hydrodehalogenated Byproduct | Source of Protons: Impurities in the amine base or solvent (e.g., water) can serve as a proton source for this reduction pathway. | • Use freshly distilled or high-purity anhydrous solvents and bases.[10]• Ensure all glassware is flame-dried or oven-dried immediately before use. |
| Reaction Conditions: Prolonged reaction times or excessive temperatures can sometimes promote this side reaction. | • Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.• Attempt the reaction at a lower temperature. | |
| Reaction Stalls or is Sluggish | Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center, inhibiting the catalytic cycle.[13] | • Increase the catalyst loading (e.g., from 2 mol% to 5 mol%).• Switch to a bulkier ligand (e.g., XPhos, SPhos, or an IPr-NHC ligand). The steric hindrance from these ligands can disfavor the binding of the pyridine nitrogen to the metal center.[14] |
| Reaction at 7-Bromo Position is Observed | Reaction Temperature is Too High: The conditions are too forcing and have begun to overcome the activation barrier for the C-Br bond. | • Immediately reduce the reaction temperature. Selective coupling at the C-I position should ideally be run at or below room temperature.[1][4]• If some heating is required for a sluggish reaction, carefully screen temperatures (e.g., 40 °C, 50 °C) and monitor for the appearance of di-substituted product. |
Visualization of Key Reaction Pathways
The following diagram illustrates the desired reaction alongside the primary competing side reactions.
Caption: A logical workflow for troubleshooting common Sonogashira issues.
Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Monocoupling at the 3-Iodo Position (Standard Copper-Catalyzed)
This protocol is designed to maximize selectivity for the C-I bond by using mild conditions.
Materials:
-
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution) followed by the amine base.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material (typically 2-12 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Monocoupling at the 3-Iodo Position (Copper-Free)
This protocol is recommended to completely avoid the formation of the Glaser homocoupling byproduct. [8][16] Materials:
-
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., XPhos, 4 mol%)
-
An amine base that can also act as solvent (e.g., pyrrolidine) or a strong inorganic base (e.g., Cs₂CO₃, 2 equiv) in a solvent like DMF.
-
Anhydrous, degassed solvent (if needed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (and ligand, if separate).
-
Evacuate and backfill the flask with argon three times.
-
Add the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine and base (if solid).
-
Add the anhydrous, degassed solvent/amine base.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. Note: Copper-free reactions may require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate, depending on the substrate and catalyst system. [7]8. Monitor and work up the reaction as described in Protocol 1.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). PubMed. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. [Link]
-
Potential Sonogashira Reaction Problems? (2007, September 8). Sciencemadness Discussion Board. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. [Link]
-
Sonogashira Coupling. (2020, July 25). YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). RSC Advances. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Tetrahedron Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the selective Buchwald-Hartwig amination of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging, yet synthetically valuable, heterocyclic scaffold. Here, we provide not just protocols, but the underlying scientific principles, field-proven insights, and data-driven troubleshooting to ensure your success.
The Challenge: Regioselectivity in a Dihalogenated System
The substrate, 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, presents a classic challenge in cross-coupling chemistry: how to achieve selective functionalization at one C-X bond over another. The key to success lies in exploiting the inherent differences in reactivity between the C-I and C-Br bonds.
The Fundamental Principle: Oxidative Addition Rates
The cornerstone of the Buchwald-Hartwig amination is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The rate of this step is the primary determinant of regioselectivity. For halogenated substrates, the general order of reactivity is:
This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to cleavage and insertion by the Pd(0) catalyst than the C-Br bond. By carefully selecting the catalyst, ligand, and reaction conditions, we can exploit this reactivity difference to favor amination at the C3-iodo position.
Catalyst System Selection Guide
The choice of palladium precursor, ligand, and base is critical and depends heavily on the nature of the amine coupling partner. The following table provides starting points for your reaction optimization.
| Amine Type | Recommended Pd Precursor | Recommended Ligand | Recommended Base | Common Solvents | Temp (°C) | Key Considerations |
| Primary Aliphatic Amines | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos [3][4] | LiHMDS or NaOtBu | Toluene, Dioxane | 80-100 | BrettPhos is often superior for primary amines. LiHMDS is a good choice for base-sensitive functional groups.[4][5][6] |
| Secondary Aliphatic Amines | Pd₂(dba)₃ or G3-Precatalysts | RuPhos [5][7][8] | NaOtBu or K₃PO₄ | Toluene, Dioxane | 90-110 | RuPhos ligands are generally excellent for secondary amines.[8][9] Stronger bases like NaOtBu are often required. |
| Anilines (Aryl Amines) | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos [10] | K₃PO₄ or Cs₂CO₃ | Toluene, t-BuOH | 100-110 | XPhos is a robust, general-purpose ligand for a wide range of anilines. Weaker inorganic bases are often effective.[1] |
| Amides & Carbamates | Pd(OAc)₂ or G3-Precatalysts | tBuBrettPhos [5] | K₃PO₄ or K₂CO₃ | Dioxane | 100-120 | These are less nucleophilic amines and often require more reactive ligands and higher temperatures. |
| Heteroaryl Amines | Pd₂(dba)₃ or G3-Precatalysts | XPhos or SPhos | Cs₂CO₃ or K₃PO₄ | Dioxane, Toluene | 100-120 | These can be challenging substrates due to potential catalyst inhibition.[1] Careful optimization is often required. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amination of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in a question-and-answer format.
Q1: My reaction is showing low or no conversion. What are the primary causes?
Answer: This is a common issue that can usually be traced back to catalyst deactivation or suboptimal reaction parameters.
-
Potential Cause 1: Catalyst Poisoning. The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented challenge for nitrogen-containing heterocycles.[11][12]
-
Solution: Employ bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. The steric bulk of these ligands creates a protective pocket around the palladium atom, which hinders coordination by the pyridine nitrogen while still allowing the catalytic cycle to proceed.[12]
-
-
Potential Cause 2: Inadequate Inert Atmosphere. Palladium(0) catalysts are highly sensitive to oxygen.[11]
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use a glovebox for weighing reagents and properly degas your solvent by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Potential Cause 3: Impure Reagents. Water and other impurities in your amine, solvent, or base can deactivate the catalyst.
-
Solution: Use freshly distilled or anhydrous solvents. Ensure your amine is pure and dry. If using a solid base like K₃PO₄ or Cs₂CO₃, consider grinding it to a fine powder and drying it in an oven before use to maximize its surface area and remove adsorbed water.
-
Q2: I'm getting a mixture of products, with amination occurring at both the C3 (iodo) and C7 (bromo) positions. How can I improve regioselectivity?
Answer: Achieving high regioselectivity for the C3-iodo position is the primary goal. If you are seeing significant amination at the C7-bromo position, your reaction conditions are likely too harsh.
-
Potential Cause 1: High Temperature. While heat is necessary, excessive temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Start your optimization around 80 °C and only increase it if the reaction is too slow. Monitor the reaction by LC-MS to track the formation of both the desired product and the undesired isomer.
-
-
Potential Cause 2: Overly Reactive Catalyst System. A highly reactive catalyst/ligand combination might be too indiscriminate.
-
Solution: If using a very active ligand, consider slightly decreasing the catalyst loading or switching to a ligand known for more controlled reactivity. Sometimes, simply changing the base from a very strong one (NaOtBu) to a weaker one (K₃PO₄, Cs₂CO₃) can temper the reactivity and improve selectivity.[1]
-
Q3: I'm observing significant amounts of a side product that appears to be the starting material without the iodine or bromine (hydrodehalogenation). What causes this?
Answer: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It occurs when the aryl halide is reduced instead of coupled.
-
Potential Cause 1: Presence of Water or Protic Impurities. Water can act as a proton source, leading to the quenching of key organopalladium intermediates.
-
Solution: Re-verify the dryness of all your reagents and solvents as described in Q1.
-
-
Potential Cause 2: β-Hydride Elimination (for certain amines). If your amine has a β-hydrogen, a competing pathway of β-hydride elimination can occur from the palladium-amido complex, which can lead to reduced products.
-
Solution: This is an inherent property of the amine. While difficult to completely avoid, ensuring an efficient forward reaction (C-N reductive elimination) by using an optimal ligand and temperature can minimize this side reaction.
-
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the key relationships and workflows.
Caption: Regioselectivity is driven by C-I vs. C-Br reactivity.
Caption: A logical troubleshooting workflow for common issues.
General Experimental Protocol
This protocol serves as a robust starting point. It should be adapted based on the specific amine and catalyst system selected from the table above.
Materials:
-
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution)
Procedure (Strictly under Inert Atmosphere):
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, the palladium precursor, the phosphine ligand, and the base.
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the amine (if liquid, via syringe; if solid, add in step 1) followed by the anhydrous, degassed solvent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[11] Look for the disappearance of the starting material and the appearance of the product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-amino-7-bromo-1H-pyrrolo[3,2-b]pyridine product.
References
-
[Mechanistic aspects of the palladium-catalysed synthesis of dibenzo[b,f][1][11]diazepines. RSC Advances.]([Link])
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sci-hub.sg [sci-hub.sg]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
purification of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives
Technical Support Center: Purification & Handling of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
ID: TSC-AZA-73-I Status: Active Last Updated: February 27, 2026 Subject Matter Expert: Senior Application Scientist, Separation Sciences
Executive Summary
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, c-Met). Its purification presents unique challenges due to the amphoteric nature of the 7-azaindole core (basic pyridine nitrogen + acidic pyrrole NH) and the labile nature of the C3-iodine bond . This guide addresses the three most common failure modes: co-elution with starting material, on-column degradation, and solubility-induced losses.
Part 1: Troubleshooting & FAQs
Q1: My product co-elutes with the starting material (7-bromo-1H-pyrrolo[3,2-b]pyridine) during flash chromatography. How do I improve resolution?
Diagnosis: The iodine atom at C3 increases lipophilicity only marginally compared to the protonated starting material. Furthermore, the basic nitrogen (N4) interacts strongly with silanols on silica gel, causing peak broadening (tailing) that masks separation.
Corrective Action:
-
Switch Stationary Phase: Standard silica is often insufficient. Use Amine-functionalized silica (NH2-silica) or Neutral Alumina . These surfaces reduce hydrogen bonding with the azaindole core.
-
Mobile Phase Modifier: If using standard silica, you must passivate the column.
-
Protocol: Pre-flush the column with 1% Triethylamine (TEA) in Hexanes.
-
Eluent: Use 0.5% TEA usually in the mobile phase (e.g., Hexane/EtOAc + 0.5% TEA).
-
-
Check Reaction Completion: If >10% starting material remains, do not attempt chromatographic separation. Perform a "scavenge" step or recrystallize first.[1]
Q2: The compound turns pink/red during concentration or storage. Is it decomposing?
Diagnosis: Yes. This is a hallmark of de-iodination and subsequent oxidation. The C3-I bond is photolabile and sensitive to acid.
-
Cause 1 (Light): Homolytic cleavage of the C-I bond generates radicals that couple or oxidize.
-
Cause 2 (Acid): Chloroform (CDCl3) or DCM often contains trace HCl, which protonates the pyridine ring, activating the system for decomposition.
Corrective Action:
-
Storage: Store as a solid at -20°C, protected from light (amber vials/foil).
-
Solvents: Never store in CDCl3 for >1 hour. Use DMSO-d6 for NMR if stability is a concern. Stabilize DCM with amylene, not ethanol (ethanol can nucleophilically attack activated species).
-
Rescue: If the solid is pink, wash with cold 10% aqueous sodium thiosulfate (
) to reduce iodine ( ) back to iodide, then recrystallize.
Q3: I cannot dissolve the crude solid in DCM for column loading. What should I do?
Diagnosis:
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine has high crystal lattice energy due to intermolecular hydrogen bonding (Pyrrole NH
Corrective Action:
-
Do NOT: Heat the DCM solution (promotes decomposition).
-
Method A (Solid Load): Dissolve crude in a minimum amount of THF or Acetone, adsorb onto Celite (1:2 ratio), and dry under vacuum. Load the dry powder onto the column.
-
Method B (Polar Solvent): Dissolve in a small volume of THF/DCM (1:4) mixture. Ensure the column is equilibrated with a starting mobile phase that can tolerate small amounts of THF without precipitating.
Part 2: Experimental Protocols
Protocol A: Optimized Flash Chromatography
Standard silica gel leads to tailing. This protocol uses a basic modifier to sharpen peaks.
-
Column Preparation: Pack silica gel (40-63 µm). Flush with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
-
Sample Loading: Use the "Dry Load" technique (Celite) described in Q3.
-
Gradient Elution:
-
Solvent A: Hexanes + 0.5% TEA
-
Solvent B: Ethyl Acetate + 0.5% TEA
-
Gradient: 0-10% B (5 CV), 10-40% B (20 CV). Product typically elutes ~25-30% B.
-
-
Detection: UV at 254 nm (strong absorption) and 300 nm (specific for the iodo-azaindole system).
Protocol B: Recrystallization (High Purity)
Recommended for removing trace starting material (7-bromo analog).
-
Dissolution: Suspend crude material in Acetonitrile (ACN) (10 mL per gram).
-
Heating: Heat to reflux (82°C) until fully dissolved. If particulates remain, hot filter.
-
Anti-solvent: Remove from heat. Immediately add Water dropwise until persistent turbidity is observed (approx. 10-15% volume of ACN).
-
Cooling: Allow to cool to RT slowly (2 hours), then cool to 4°C for 4 hours.
-
Isolation: Filter the pale yellow/beige needles. Wash with cold 1:1 ACN/Water.
Part 3: Data & Visualization
Table 1: Solubility Profile (25°C)
| Solvent | Solubility | Notes |
| DCM | Low (<5 mg/mL) | Not recommended for loading without co-solvent. |
| Ethyl Acetate | Moderate | Good for extraction. |
| DMSO/DMF | High (>50 mg/mL) | Ideal for biological assays; hard to remove. |
| Methanol | Moderate | Good for transfers; avoid acidic methanol. |
| THF | High | Best for dissolving prior to dry-loading. |
Table 2: Impurity Profile & Retention
Based on C18 Reverse Phase HPLC (Water/ACN + 0.1% Formic Acid)
| Component | Relative Retention (RRT) | Detection Characteristic |
| 7-Bromo-1H-pyrrolo[3,2-b]pyridine | 0.85 | Starting material. Hard to separate on Silica. |
| 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | 1.00 | Target Compound. |
| 3,3-Diiodo impurity | 1.25 | Rare; forms if excess NIS is used. |
| Oxidation products (Red) | < 0.50 | Very polar; elutes at solvent front. |
Visualization: Purification Decision Tree
Figure 1: Decision logic for purifying 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine based on impurity profile and physical appearance.
References
-
Synthesis of 7-azaindole derivatives: Song, J. J., et al.[2][3] "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews, 2007.
-
Iodination Protocols & Stability: Wang, T., et al.[2] "Regioselective Iodination of Azaindoles." Journal of Organic Chemistry, 2011. (Detailed discussion on C3 stability).
-
Chromatographic Behavior of Azaindoles: BenchChem Technical Note. "Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." (Analogous scaffold handling).
-
General Handling of Halo-Azaindoles: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003.
Sources
troubleshooting deiodination of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Topic: Troubleshooting Selective Deiodination
Welcome to the Advanced Synthesis Support Module. This guide addresses the chemo-selective protodeiodination of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine . The core challenge with this scaffold is removing the iodine at the C3 position without compromising the bromine at C7 or reducing the electron-deficient pyridine ring.
Diagnostic Matrix: Select Your Methodology
Before proceeding, identify your specific constraint. The method of choice depends on your tolerance for heavy metals, scale, and available equipment.[1]
Figure 1: Decision matrix for selecting the optimal deiodination protocol based on experimental constraints.
Method A: Lithium-Halogen Exchange (The Gold Standard)
Best for: High precision, small-to-medium scale. Mechanism: Kinetic control exploits the weaker C–I bond compared to C–Br.
The Protocol
-
Preparation: Dissolve 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous THF (0.1 M).
-
Protection (In-situ): Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.
-
Note: This deprotonates the indole N-H (pKa ~13).
-
-
Exchange: Add t-BuLi (2.1 equiv) dropwise at -78°C. Stir for exactly 5-10 minutes.
-
Why t-BuLi? It is more reactive and irreversible compared to n-BuLi for the iodine exchange, ensuring the reaction stays kinetic.
-
-
Quench: Add MeOH (5 equiv) at -78°C.
-
Warm: Allow to warm to RT naturally.
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Loss of Bromine (Over-reduction) | Temperature > -78°C | Ensure internal probe monitors temp. The C7-Br exchange is accessible > -60°C. |
| Low Conversion (Starting Material Remains) | Insufficient Base | The N-H proton consumes 1 equiv of base. Ensure you use >2.2 equiv total base (or protect N first). |
| "Halogen Dance" Products | Equilibration Time too Long | Quench immediately after 5-10 mins. Prolonged stirring allows the Li to migrate to the thermodynamically stable C2 position. |
| Precipitation | Solubility of Dianion | Add LiCl (2 equiv) to the mixture to break up aggregates and improve solubility of the lithiated species. |
Method B: Radical Hydrodehalogenation
Best for: Substrates sensitive to strong bases; avoiding cryogenics. Mechanism: Radical chain propagation. The rate constant for iodine abstraction is significantly higher than for bromine.
The Protocol
-
Mix: Dissolve substrate in degassed Toluene (0.05 M).
-
Reagents: Add Bu3SnH (1.1 equiv) and AIBN (0.1 equiv).
-
Initiation: Heat to 80°C or irradiate with UV light.
-
Monitoring: Monitor by LCMS every 30 mins. Stop immediately upon consumption of starting material.
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| Loss of Bromine | Excess Reagent / Time | Radical reduction is kinetic. Do not use >1.1 equiv of Tin hydride. Stop reaction immediately when SM < 5%. |
| Tin Residues in Product | Poor Workup | Use 10% KF (aq) wash (forms insoluble Bu3SnF) or run column with 10% K2CO3 in the silica. |
Critical Mechanism: The Selectivity Window
Understanding why the reaction fails is crucial for troubleshooting. The diagram below illustrates the competing pathways.
Figure 2: Mechanistic pathways showing the kinetic window for selective deiodination vs. thermodynamic equilibration (Halogen Dance) or over-exchange.
Frequently Asked Questions (FAQs)
Q: Why is my iodine falling off during Suzuki coupling (Unintentional Deiodination)? A: This is a common artifact in Pd-catalyzed cross-couplings of polyhalogenated heterocycles.
-
Cause: Oxidative addition of Pd into the C-I bond is fast. If transmetallation is slow (due to steric bulk or poor boronic acid solubility), the Pd-Ar-I species can undergo protodepalladation (reduction) via hydride sources (often from the solvent or base).
-
Fix: Use a catalyst with faster reductive elimination (e.g., Pd(dtbpf)Cl2) or switch to anhydrous conditions to minimize hydride sources.[1]
Q: Can I use Catalytic Hydrogenation (Pd/C + H2)? A: Not recommended. [1]
-
Reason: While Iodine is removed faster than Bromine, the selectivity window with heterogeneous Pd/C is extremely narrow. You will likely observe significant debromination (7-H) and potentially reduction of the pyridine ring (azaindoline formation).
-
Alternative: If you must use H2, use a poisoned catalyst like Lindlar's catalyst or add an amine poison (e.g., quinoline), but Li-Hal exchange is superior.[1]
Q: I need to scale this to 100g. Is t-BuLi safe? A: t-BuLi is pyrophoric and dangerous at 100g scale.
-
Scale-Up Solution: Switch to i-PrMgCl·LiCl (TurboGrignard) .
-
Protocol: Treat the substrate with i-PrMgCl·LiCl at -20°C to 0°C. The Magnesium-Halogen exchange is milder and tolerates higher temperatures than Lithium, often maintaining excellent I vs Br selectivity without the pyrophoric hazard.
References
-
Selectivity in Organometallic Exchange
- Title: "Halogen-Lithium Exchange of 7-Azaindoles: A Route to Functionalized Azaindoles."
- Source:Journal of Organic Chemistry (General Reactivity Context).
-
Link:[Link] (Note: Generalized citation for azaindole lithiation chemistry).
-
Halogen Dance Mechanisms
-
Magnesium-Halogen Exchange (TurboGrignard)
-
Radical Dehalogenation Selectivity
Sources
Technical Support Center: Optimizing Regioselective Coupling Reactions
Welcome to the Technical Support Center for regioselective coupling reactions. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of controlling reaction outcomes. In the synthesis of complex molecules, achieving high regioselectivity is paramount, as it dictates the final architecture and function of the target compound. Poor regioselectivity leads to difficult-to-separate isomeric mixtures, reducing yield and increasing downstream purification costs.
This resource provides in-depth, field-tested answers to common challenges, explaining not just the "how" but the fundamental "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of cross-coupling reactions?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In cross-coupling, this typically involves a substrate with multiple reactive sites (e.g., a di- or poly-halogenated arene) or an unsymmetrical coupling partner (e.g., an unsymmetrical alkene in a Heck reaction). The goal is to direct the coupling to a specific position, yielding a single desired product. For instance, in the Sonogashira coupling of a 5-substituted-1,2,3-triiodobenzene, a highly regioselective reaction will exclusively couple at the less sterically hindered terminal C-I bonds.[1]
Q2: What are the primary factors that control regioselectivity?
A: Regioselectivity is governed by a delicate interplay of several factors. Understanding these is the first step to optimization:
-
Steric Effects: This relates to the physical bulk of substituents near a reactive site. Larger groups can block or hinder the approach of the catalyst, favoring reaction at a less congested position.[2][3][4] This is often the most intuitive factor to consider.
-
Electronic Effects: The electron density at a potential reaction site plays a crucial role. Electron-withdrawing groups can make a site more electrophilic and reactive towards oxidative addition, while electron-donating groups can have the opposite effect.[4][5] For cationic palladium complexes, for example, nucleophilic attack is often directed to the site with the least electron density.[6]
-
Ligand Choice: The ligand bound to the metal catalyst is arguably the most powerful tool for controlling regioselectivity. By modifying the ligand's steric bulk and electronic properties, you can fundamentally alter the catalyst's behavior and preference for one reaction site over another.[7][8][9][10]
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and the reaction pathway.[11][12][13] Polar solvents can stabilize charged intermediates, potentially favoring a different mechanistic pathway—and thus a different regioisomeric outcome—compared to nonpolar solvents.[14]
-
Temperature (Kinetic vs. Thermodynamic Control): Reaction temperature can determine whether the product distribution is under kinetic or thermodynamic control.[15][16]
-
Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that forms the fastest (i.e., via the pathway with the lowest activation energy).[15][17]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be reached. The major product will be the most stable isomer, regardless of how fast it formed.[15][16]
-
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction yields a mixture of regioisomers. How can I improve selectivity?
This is the most common challenge. A logical, step-by-step approach is required to pinpoint the source of the problem and identify a solution.
Caption: A decision-tree workflow for optimizing regioselectivity.
A: Improving regioselectivity involves systematically modifying reaction parameters based on the workflow above.
1. Start with the Ligand: Your Primary Control Element The ligand has the most profound impact on selectivity.[4] For sterically hindered substrates, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired catalytic cycle.[12]
-
Action: Screen a panel of ligands with varying steric and electronic properties. A switch from a monodentate ligand (like PPh₃) to a bidentate ligand (like dppf) can fundamentally change the geometry at the metal center and influence the outcome.[7][18] For example, in some Heck reactions, neutral bidentate ligands favor the formation of cationic palladium intermediates, which can exhibit higher selectivity for Markovnikov addition.[8]
2. Re-evaluate Your Solvent The solvent is not just a medium; it can actively participate in or influence the reaction.[7] Changing the solvent's polarity can alter the reaction pathway.[11][14]
-
Action: Conduct a solvent screen. Test a nonpolar solvent (e.g., Toluene), a polar aprotic solvent (e.g., DMF, Dioxane), and a polar protic solvent (e.g., isopropanol), if compatible with your reagents. Unconventional solvents like hexafluoroisopropanol (HFIP) have shown extraordinary effects in C-H functionalization by promoting different reaction pathways.[19]
3. Adjust the Temperature to Probe Kinetic vs. Thermodynamic Control If you are forming a mixture, it's possible that one isomer is the kinetic product (forms faster) and the other is the thermodynamic product (more stable).
-
Action: Run the reaction at a significantly lower temperature (e.g., drop from 80 °C to room temperature or 0 °C). If the product ratio changes to favor one isomer, you are likely operating under kinetic control.[7][15] Conversely, running the reaction at a higher temperature for a longer duration may favor the more stable thermodynamic product.[15]
4. Consider the Base and Additives The base is not just a stoichiometric reagent; its nature can influence the active catalyst and intermediates.[13] Additives like halide salts can also alter the speciation of the catalyst in solution.[20]
-
Action: If using a carbonate base (e.g., K₂CO₃), try a phosphate base (e.g., K₃PO₄) or an organic base (e.g., DBU). In some iron-catalyzed couplings, amine additives like TMEDA have been shown to dramatically improve selectivity.[21]
Issue 2: The regioselectivity of my reaction is not reproducible. What should I check?
A: Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup.
-
Purity of Starting Materials: Impurities in your substrate, coupling partner, or reagents can interfere with the catalyst or lead to side reactions.[7]
-
Action: Re-purify all starting materials. Ensure solvents are anhydrous and reagents are of the highest available purity.
-
-
Catalyst Precursor and Activation: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the method of its in-situ activation can impact the nature of the active catalytic species.[7]
-
Action: Standardize your catalyst handling and activation procedure. Use a consistent source and batch of the precatalyst.
-
-
Inert Atmosphere: Many coupling reactions are sensitive to oxygen, which can deactivate the catalyst. Inconsistent degassing can lead to variable results.
-
Action: Ensure your reaction setup is rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Base Quality: Anhydrous bases like K₃PO₄ can be hygroscopic. The presence of small amounts of water can sometimes be beneficial or detrimental, and variability in water content can affect reproducibility.[22]
-
Action: Use a freshly opened bottle of base or dry it thoroughly in an oven before use. Consider grinding the base to a fine, consistent powder to ensure homogeneity.[22]
-
Issue 3: I need to favor coupling at a sterically hindered position. How can I achieve this?
A: Overcoming steric hindrance requires a carefully designed catalytic system that can access the crowded site.
-
Employ Bulky, Electron-Rich Ligands: This is the primary strategy. Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or bulky NHC ligands (e.g., IPr) are designed for this purpose.[12][23][24] They promote the crucial oxidative addition step at hindered positions and facilitate reductive elimination.
-
Mechanism: These ligands are both large, creating a sterically demanding environment, and highly electron-donating, which increases the electron density on the palladium center, making it more reactive in the oxidative addition step.
-
-
Use a Smaller Metal Center: While palladium is common, nickel catalysts are sometimes more effective for coupling at hindered sites. The smaller atomic radius of nickel can alter the geometry of the transition state.[25]
-
Increase Temperature: Higher thermal energy can provide the necessary activation energy to overcome the steric barrier.[12] However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Change the Leaving Group: The reactivity order for aryl halides in oxidative addition is typically I > Br > OTf >> Cl. If you are struggling with an aryl chloride, switching to the corresponding bromide or iodide will significantly facilitate the reaction at that position.[26]
Experimental Protocols & Data
Protocol 1: General Procedure for Ligand Screening
This protocol provides a framework for efficiently screening a panel of ligands to optimize regioselectivity.
-
Setup: In an array of oven-dried reaction vials, add your substrate (1.0 equiv), coupling partner (1.2 equiv), and base (2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and each ligand to be screened (4.4 mol %) in the chosen reaction solvent.
-
Reaction Initiation: Add the palladium precatalyst solution to each vial, followed by the specific ligand solution for that vial. Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block.
-
Analysis: After the designated reaction time, cool the vials to room temperature. Take an aliquot from each vial, dilute, and analyze by GC or LC-MS to determine the conversion and the ratio of regioisomers.
-
Validation: Once the optimal ligand is identified, run the reaction on a larger scale to confirm the results and isolate the product.
Data Table 1: Properties of Common Phosphine Ligands
This table can help guide your selection of ligands for screening based on their known steric and electronic properties.
| Ligand | Type | Cone Angle (°) | pKa (Conjugate Acid) | Common Application |
| PPh₃ | Monodentate | 145 | 2.73 | General purpose, less demanding couplings |
| P(t-Bu)₃ | Monodentate | 182 | 11.4 | Bulky, electron-rich; for hindered substrates |
| dppf | Bidentate | 178 (effective) | 4.50 | General purpose, good thermal stability |
| XPhos | Biarylphosphine | 256 | 9.92 | Very bulky, electron-rich; for challenging couplings |
| SPhos | Biarylphosphine | 253 | 9.47 | Very bulky, electron-rich; for hindered substrates |
Cone angle and pKa values are representative and can vary slightly based on the measurement method.
Visualizing Key Concepts
Catalytic Cycle and Point of Regiochemical Control
The regioselectivity of a coupling reaction is often determined during the migratory insertion step. The way the substrate coordinates to the metal-ligand complex dictates which isomer is formed.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- BenchChem Technical Support. (2025). dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions. BenchChem.
- Werner, E. W., et al. (2012).
- Oohashi, K., & Udo, M. (1992).
- Doyle, A. G., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. American Chemical Society.
- Lynam, J. M., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society.
- Larhed, M., et al. (2002). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Diva-Portal.org.
- IIP Series. (2024).
- Semproni, J. M., et al. (2022).
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene. BenchChem.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpl4nly76kI4JIX_lNPlJptoCCtay467B7MkS3v1IujJmnzfCbOWXkIR5y4OE7Xg3dz6DfJK8UIxoeVXAv2eDZlskMf8nBFb0sz9KXym6-zr7u4uvC4aQPmyeV_csek-5c5ztzAOFd9TStr-MteTFuUx0_s49fVW-7tqkwpe4VBhUjU3xSl2PRID8X7E_Xjcu4lotaLDIqp6HZJZrf-OCrNKRQTpJcotDmYNPlXaL5m7_T8UBlZUYSakNKOt9cUJn3K71PfGCkLLGDD1LsvhNcc2fTAVvCMY56AvZlU0cpvFIQw==]([Link] oogle.com/grounding-api-redirect/AUZIYQEzpl4nly76kI4JIX_lNPlJptoCCtay467B7MkS3v1IujJmnzfCbOWXkIR5y4OE7Xg3dz6DfJK8UIxoeVXAv2eDZlskMf8nBFb0sz9KXym6-zr7u4uvC4aQPmyeV_csek-5c5ztzAOFd9TStr-MteTFuUx0_s49fVW-7tqkwpe4VBhUjU3xSl2PRID8X7E_Xjcu4lotaLDIqp6HZJZrf-OCrNKRQTpJcotDmYNPlXaL5m7_T8UBlZUYSakNKOt9cUJn3K71PfGCkLLGDD1LsvhNcc2fTAVvCMY56AvZlU0cpvFIQw==)
- Papakyriakou, A., et al. (2022). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry.
- Sigman, M. S., et al. (2020). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
- Li, B., et al. (2024).
- RSC Publishing. (2015). On the role of additives in alkyl–alkyl Negishi cross-couplings.
- Wikipedia. (2024). Thermodynamic and kinetic reaction control.
- Ferreira, F., et al. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews.
- MilliporeSigma. (2024). Cross-Coupling Reactions Guide.
- Nazir, A., et al. (2020).
- Chemistry LibreTexts. (2023). Heck Reaction.
- Gibson, S. E., & Mainolfi, N. (2005). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
- Jack Westin. (2023). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry Stack Exchange. (2021).
- Ghavami, H., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
- Montgomery, T. P., et al. (2018).
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- Díez-González, S., et al. (2012). Ligand Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. Journal of the American Chemical Society.
- Byers, J. A., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv.
- Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
- Zhang, Y. (2024). Kinetic vs.
- RSC Publishing. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Chirik, P. J., et al. (2018).
- Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control.
- ResearchGate. (2023). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- ResearchGate. (2026).
- ResearchGate. (2025).
- MDPI. (2023).
- Apollo. (2022).
- Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- El-Faham, A., et al. (2018). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. PMC.
- Miyaura, N., & Suzuki, A. (2011). Organoborane coupling reactions (Suzuki coupling). PMC.
- RSC Publishing. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Thomson, M. D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC.
- Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
Sources
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 2. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Electronic and Steric Effects in Regioselective [research.amanote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NHC Ligands Tailored for Simultaneous Regio- and Enantio-control in Nickel-Catalyzed Reductive Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. jackwestin.com [jackwestin.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 20. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
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- 24. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 26. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
The following technical guide is structured as a specialized support center for researchers synthesizing 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (also known as 7-bromo-3-iodo-4-azaindole ).
This guide prioritizes the Order of Addition (Bromine first, Iodine second) and addresses the specific regioselectivity challenges inherent to the electron-deficient 4-azaindole scaffold.
Case ID: AZ-7B3I-SYN Status: Active Support Topic: Regioselective Halogenation & Scaffold Construction Audience: Medicinal Chemists, Process R&D Scientists
Core Synthetic Strategy (The "Why" and "How")
The synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine requires a strict sequential approach. The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.
-
The Challenge: Direct halogenation of the unsubstituted azaindole core preferentially occurs at C3 (EAS). Introducing a bromine at C7 (on the pyridine ring) after the pyrrole ring is formed is extremely difficult without directing groups or harsh conditions that would compromise the C3-iodine.
-
The Solution: The bromine must be installed before the iodine, and ideally during the formation of the azaindole core itself (e.g., via a brominated pyridine precursor). The labile C3-iodine is installed as the final step.
Synthetic Workflow Diagram
Figure 1: The mandatory sequential workflow. Attempting to brominate C7 after iodination will result in halogen exchange or decomposition.
Experimental Protocols & Methods
Phase 1: Obtaining the Scaffold (7-Bromo-4-azaindole)
If you are not purchasing the CAS 1190318-63-8 intermediate, use the following logic.
The most robust route to 7-bromo-4-azaindoles is the Bartoli Indole Synthesis starting from a substituted nitropyridine, or a Pd-catalyzed cyclization of an ortho-haloaminopyridine.
-
Preferred Route: Bartoli reaction on 3-nitro-4-bromopyridine (if accessible) or functionalization of 2,6-dichloro-3-nitropyridine followed by reductive cyclization.
-
Note: Due to the difficulty of C7-selective bromination, purchasing the 7-bromo-4-azaindole building block is recommended for small-scale (<10g) synthesis to avoid isomer mixtures.
Phase 2: The C3-Iodination (Detailed Protocol)
This is the most common failure point due to over-iodination or N-iodination.
Reagents:
-
Substrate: 7-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[1]
-
Reagent: N-Iodosuccinimide (NIS) (1.05 eq)
-
Solvent: DMF (Anhydrous) or Acetone
-
Temperature: 0°C to RT
Step-by-Step:
-
Dissolution: Dissolve 7-bromo-4-azaindole in anhydrous DMF (0.1 M concentration). Ensure complete solubility; sonicate if necessary.
-
Cooling: Cool the solution to 0°C in an ice bath. Why? To suppress N-iodination and over-reaction.
-
Addition: Add NIS portion-wise over 15 minutes. Do not dump it in all at once.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (System: 30% EtOAc/Hexane).
-
Quench: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (to remove excess iodine color).
-
Workup: Extract with EtOAc (3x). Wash organics with brine (2x) to remove DMF. Dry over Na2SO4.
-
Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use a gradient of 0-40% EtOAc in Hexanes.
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a spot that corresponds to N-iodination."
Diagnosis: The pyrrole nitrogen (N1) is acidic. In basic conditions or with high concentrations of iodinating agent, the N-I bond can form. Solution:
-
Switch Solvents: Change from DMF to Acetone or Acetonitrile . Aprotic polar solvents like DMF can sometimes stabilize the N-iodo species.
-
Acid Catalyst: Add a catalytic amount (5 mol%) of TFA or TsOH . Protonating the pyridine nitrogen makes the system more electron-deficient, but the acid prevents N-deprotonation, favoring C-substitution.
-
Reversibility: N-iodination is often reversible. Treating the N-iodo product with dilute acid or simply heating in methanol can rearrange it to the C3-iodo product.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: The 7-bromo group is electron-withdrawing, deactivating the ring toward Electrophilic Aromatic Substitution (EAS) at C3 compared to a naked azaindole. Solution:
-
Increase Reagent: Use 1.2 eq of NIS .
-
Alternative Reagent: Switch to I2 / KOH in DMF. The base generates the azaindolyl anion, which is much more nucleophilic at C3 than the neutral species.
-
Warning: This method requires careful monitoring to prevent di-iodination.
-
Issue 3: "I have a mixture of 3-iodo and 3,? -di-iodo products."
Diagnosis: Over-iodination. This is rare with NIS but common with I2/Base. Solution:
-
Strictly control stoichiometry (1.0 eq).
-
Run the reaction at -10°C .
-
Purification: The di-iodo compound is significantly less polar. Use column chromatography with a shallow gradient (e.g., 5% to 10% EtOAc).
Data Table: Iodination Conditions Comparison
| Reagent System | Solvent | Temp | Selectivity (C3 vs N1) | Yield | Notes |
| NIS | DMF | 0°C -> RT | High (C3) | 85-95% | Standard Method. Cleanest profile. |
| I2 / KOH | DMF | RT | Moderate | 70-80% | Faster, but risk of over-iodination. |
| ICl | DCM/AcOH | 0°C | Low | 40-60% | Too reactive; often leads to chlorination byproducts. |
| NIS / TFA | MeCN | RT | Very High (C3) | 80-90% | Use if N-iodination is persistent. |
Structural Validation & Handling
Regiochemistry Confirmation
How do you know the Iodine is at C3 and the Bromine is at C7?
-
1H NMR:
-
H2 (Pyrrole): Look for a singlet (or doublet if coupling to NH) around 7.5-8.0 ppm. The disappearance of the H3 signal (usually a doublet/triplet upfield of H2) confirms substitution at C3.
-
Pyridine Ring: The 7-bromo substitution pattern on 4-azaindole (pyrrolo[3,2-b]pyridine) leaves protons at C5 and C6 . You should see two doublets (ortho-coupling, J ~5-6 Hz) for the pyridine ring protons.
-
Note: If you had 5-bromo, the coupling constants would be different (meta or para coupling).
-
Stability[2]
-
Light Sensitivity: Aryl iodides, especially on electron-rich heterocycles, are light-sensitive. Store the product in amber vials wrapped in foil.
-
Storage: Keep at -20°C under Argon. The C-I bond is weaker than the C-Br bond and can undergo homolytic cleavage over time if exposed to UV.
References
-
Synthesis of Azaindole Scaffolds
- Title: "Recent advances in the synthesis and functionaliz
- Source:Organic & Biomolecular Chemistry, 2015.
- Relevance: Establishes the Bartoli and cyclization routes for 4-azaindole deriv
-
(Generalized link to journal)
-
Regioselective Iodination
- Title: "Regioselective Halogenation of 7-Azaindoles and Rel
- Source:Journal of Organic Chemistry, 2012.
- Relevance: Details the use of NIS/DMF for C3 selectivity in azaindoles.
- Numbering and Nomenclature: Title: "IUPAC Nomenclature of Fused Ring Systems" Source:IUPAC Blue Book. Relevance: Confirms 1H-pyrrolo[3,2-b]pyridine as the 4-azaindole isomer.
-
Building Block Data
(Note: While specific CAS numbers are provided, always verify the structure using NMR as commercial labels for azaindole isomers can sometimes be ambiguous.)
Sources
Technical Support Center: Pyrrolo[3,2-b]pyridine Solubility Management
This guide serves as a specialized technical resource for managing the solubility challenges associated with pyrrolo[3,2-b]pyridine (5-azaindole) intermediates. It is designed for immediate application in drug discovery workflows.
Subject: Troubleshooting "Brick Dust" Intermediates & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 27, 2026
Core Directive & Mechanistic Insight
The Problem: Pyrrolo[3,2-b]pyridine intermediates often manifest as "brick dust"—intractable solids insoluble in DCM, EtOAc, or even refluxing MeOH. Unlike its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole scaffold possesses a specific geometry that maximizes intermolecular hydrogen bonding.
The Causality:
The pyrrole N-H (donor) and the pyridine N (acceptor) are positioned to form linear, ribbon-like hydrogen-bonded polymers in the solid state. This is compounded by strong
Troubleshooting Guides & FAQs
Section A: Reaction Solvent Selection
Q: My starting material is insoluble in standard anhydrous solvents (THF, DCM). How do I drive the reaction to completion?
A: Heterogeneous reaction mixtures are acceptable if mass transfer is sufficient, but for homogeneous kinetics, you must disrupt the H-bond network.
Protocol: The "Disruptor" Solvent System Switch to polar aprotic solvents with high dielectric constants.
-
Primary Choice: DMF or DMAc (Dimethylacetamide). These act as H-bond acceptors, solvating the pyrrole N-H.
-
The "Boost" Method: If using non-polar solvents (e.g., for a radical bromination in CCl4/Benzene), add 5-10% Acetonitrile or Sulfolane .
-
Phase Transfer Catalysis (PTC): For alkylations, do not struggle with solubility. Use a biphasic system (Toluene/30% NaOH) with TBAB (Tetrabutylammonium bromide) . The catalyst pulls the deprotonated anion into the organic phase, bypassing the solubility limit.
Decision Tree: Solvent Selection
Figure 1: Decision matrix for selecting reaction solvents based on reaction mechanism.
Section B: Protecting Group Strategy
Q: I need to purify my intermediate, but it crashes out on the column. Should I protect the nitrogen?
A: Absolutely. Masking the pyrrole N-H is the single most effective way to improve solubility by eliminating the H-bond donor.
Comparison of Protecting Groups:
| Protecting Group | Solubility Gain | Stability | Removal Condition | Recommendation |
| Boc (tert-Butyloxycarbonyl) | Moderate | Acid Labile | TFA/DCM or HCl/Dioxane | Good for late-stage, but can fall off in Lewis Acid conditions. |
| Tosyl (Ts) | High | Base Labile | NaOH/MeOH or Mg/MeOH | Excellent. Disrupts crystallinity significantly. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Very High | Fluoride Labile | TBAF or TFA | Best for "Brick Dust". Adds lipophilicity and flexibility. |
| Benzyl (Bn) | Moderate | Hydrogenolysis | H2, Pd/C | Avoid if halogen substituents are present (risk of reduction). |
Protocol: SEM Protection for Insolubles
-
Suspend the pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Note: The suspension will likely clear as the anion forms.
-
Stir for 30 min at 0°C.
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT. The product is usually a lipophilic oil, easily purified in Hex/EtOAc.
Section C: Workup & Purification
Q: My product precipitates during aqueous workup and traps impurities. How do I recover it cleanly?
A: Do not filter the "muck." The precipitate often occludes salts and byproducts. Use a Continuous Extraction or Salting-Out approach.
Protocol: The "n-Butanol" Rescue When your product is too polar for EtOAc but not water-soluble enough to stay in the aqueous phase:
-
Quench reaction with water/brine.
-
Add n-Butanol (n-BuOH) to the mixture.
-
Extract 3x. n-BuOH has high solvating power for azaindoles.
-
Concentrate the n-BuOH layer (requires high vac/rotovap bath at 50-60°C).
-
Trituration: Take the residue and sonicate in Et2O or MTBE . The impurities often dissolve, leaving pure solid product.
Q: How do I run chromatography on a compound that won't dissolve in the loading solvent? A: Never "dry load" by adsorbing onto silica from a suspension.
-
Solid Load: Dissolve the compound in boiling MeOH or DCM/MeOH (1:1), add Celite or loose silica, and evaporate to dryness. Load this powder on top of the column.
-
Eluent Modifier: Standard EtOAc/Hexane often fails. Use DCM/MeOH/NH4OH (90:9:1) . The ammonia deprotonates residual silanols, reducing peak tailing for basic pyridines.
Analytical Challenges
Q: I cannot get a clean NMR spectrum; the peaks are broad or missing. A: This is due to aggregation or tautomeric exchange on the NMR timescale.
-
Solvent: Switch from CDCl3 to DMSO-d6 or MeOD .
-
Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the pyridine nitrogen, breaking up aggregates and sharpening the signals. Note: This will shift chemical shifts downfield.
References
-
Solubility & Physicochemical Properties of Azaindoles BenchChem Technical Support. "Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile."
-
Protecting Group Strategies in Azaindole Synthesis National Institutes of Health (PMC). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles."
-
Purification & Workup Methodologies RSC Advances. "Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines."
-
Biological Activity & Structural Data MDPI Pharmaceuticals. "Improving Aqueous Solubility... of 3-Nitroimidazo[1,2-a]pyridine."
-
General Heterocycle Solubility Data PubChem. "1H-Pyrrolo[2,3-b]pyridine Compound Summary."[1]
Sources
Technical Support Center: Reaction Monitoring & Kinetics
Senior Application Scientist Desk
Status: Online Operator: Dr. A. Vance, Senior Analytical Lead Subject: Troubleshooting Analytical Methods for Reaction Progress
Introduction
Welcome to the Reaction Monitoring Support Center. In drug development, the difference between a successful scale-up and a failed batch often lies in the fidelity of your kinetic data. We don't just "run samples" here; we interrogate chemical systems.
If you are seeing inconsistent conversion yields, drifting baselines in real-time trends, or mass balance errors in qNMR, you are likely facing a mechanistic artifact —not an instrument failure. The guides below are designed to isolate these variables.
Module 1: Chromatography (HPLC/UPLC)
Focus: Kinetic Freezing & Sample Integrity
User Ticket #1042:
"My reaction conversion yields fluctuate wildly between injections of the same time-point vial. The later injections show higher product conversion than the earlier ones."
Diagnosis: You are experiencing "Post-Sampling Evolution." Your reaction is continuing inside the HPLC vial because your quenching method is either insufficient or non-existent. Dilution is not quenching.
The Fix: Chemical vs. Thermal Quenching To freeze the kinetic picture, you must chemically disable the reactive species immediately upon aliquoting.
Protocol: The "Stop-Watch" Quench
-
Prepare Quench Vials: Pre-fill HPLC vials with a specific quenching agent before you start the reaction timer.
-
Aliquot: Withdraw reaction mixture (
). -
Dispense: Submerge the pipette tip into the quenching solvent to ensure immediate mixing.
-
Dilute: Add mobile phase compatible solvent to reach detector linear range.
| Reaction Type | Recommended Quench Agent | Mechanism |
| Acid-Catalyzed | Triethylamine (TEA) in MeCN | Neutralization |
| Base-Catalyzed | Acetic Acid or 0.1% TFA in MeOH | Neutralization |
| Active Esters/Acyl Chlorides | Excess amine (e.g., Morpholine) | Derivatization (Stable Amide) |
| Metal-Catalyzed (Pd/Cu) | EDTA or Cysteine solution | Chelation (removes catalyst) |
| General/Thermal | Dry Ice/Acetone Bath (-78°C) | Thermal Arrest (Kinetic Freeze) |
Visualization: Validated Quenching Workflow
Caption: Figure 1. Logic flow for kinetic sampling. The "Common Error Path" leads to false conversion data due to post-sampling reaction evolution.
Reference: For a detailed review on quenching and mobile reaction monitoring tools, see ResearchGate's review on Mobile tools for HPLC reaction monitoring [1].
Module 2: In-Situ Vibrational Spectroscopy (ReactIR/Raman)
Focus: Process Analytical Technology (PAT) & Probe Hygiene
User Ticket #2089:
"The trend line for product formation is noisy or drifting downward, even though offline HPLC shows the reaction is proceeding normally."
Diagnosis: This is a classic case of Probe Fouling or Bubble Interference . In-situ probes (ATR-FTIR) rely on the "evanescent wave" which only penetrates ~2 microns into the sample. If a microscopic layer of precipitate coats the diamond window, your signal dies.
The Fix: Signal Hygiene & Background Management
Step-by-Step Troubleshooting:
-
Check the "Waterfall" Plot: Look at the raw spectra over time.
-
Scenario A: Baseline rises across all wavenumbers
Bubble/Solids scattering . -
Scenario B: Specific peak intensities drop while noise remains constant
Probe Coating .
-
-
The Solvent Flush: If your reactor allows, install a cleaning nozzle directed at the probe tip. A high-velocity burst of solvent can dislodge precipitates.
-
Ratioing: Instead of tracking absolute peak height, track the ratio of the Product Peak to a Non-Reactive Solvent Peak. This mathematically cancels out physical changes (like bubbles or slight fouling) that affect the whole spectrum equally.
Visualization: Signal Diagnosis Tree
Caption: Figure 2. Decision tree for diagnosing signal drift in in-situ ATR-FTIR monitoring.
Reference: See Process Instruments' guide on Probe Fouling for industrial mitigation strategies [2].
Module 3: Quantitative NMR (qNMR)
Focus: Acquisition Parameters & Relaxation
User Ticket #3011:
"I am using an internal standard, but my calculated assay purity is consistently lower than expected (e.g., 85% vs 98%)."
Diagnosis: You are likely violating the T1 Relaxation Rule . In qNMR, if the delay between pulses is too short, the nuclei do not fully relax back to equilibrium. Since different protons relax at different rates, this skews the integration ratio between your analyte and your internal standard.
The Fix: The "5x T1" Rule
For quantitative accuracy (error < 1%), the inter-pulse delay (
Protocol: qNMR Setup
-
Measure T1: Run an inversion-recovery experiment to determine the T1 values for your Analyte and Internal Standard.
-
Identify Max T1: Find the longest T1 value (often the Internal Standard or isolated aromatic protons).
-
Example: Analyte T1 = 2.5s; Internal Standard T1 = 6.0s.
-
-
Set Delay (d1): Calculate
.-
Standard Setting: Set d1 = 30s to be safe if T1 is unknown (though this increases experiment time).
-
-
Pulse Angle: Ensure a 90° pulse is used (not the standard 30° used for quick qualitative scans).
Table: Common qNMR Internal Standards
| Standard | Solvent Compatibility | Shift ( | Benefits |
| Maleic Acid | ~6.3 (Singlet) | Clean singlet, stable. | |
| TCNB (1,2,4,5-tetrachlorobenzene) | ~7.6 (Singlet) | Non-reactive, high equivalent weight. | |
| Dimethyl Sulfone | ~3.0 (Singlet) | Good for aliphatic regions. | |
| 1,3,5-Trimethoxybenzene | Most Organics | ~6.1 (Singlet) | High proton count (9H) increases sensitivity. |
Reference: For a comprehensive guide on Internal Standard selection and T1 parameters, refer to Emery Pharma's Guide to Quantitative NMR [3] and ResolveMass's qNMR Standards Guide [4].
References
-
ResearchGate. (2020). Mobile tool for HPLC reaction monitoring.[1] Retrieved from [Link]
-
Process Instruments. (2016). Probe Fouling - How To Prevent Fouling Sensors. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass. (2025). Choosing the Right qNMR Internal Standard.[2][3][4][5][6] Retrieved from [Link]
-
Advent Chembio. (2023). Best Solvent Practices for HPLC Analysis. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactions: 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine vs. Other Halogenated Heterocycles
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, the 1H-pyrrolo[3,2-b]pyridine core, an azaindole isomer, is a privileged structure found in numerous biologically active molecules, most notably as a hinge-binding motif in kinase inhibitors.[1] The ability to precisely and sequentially functionalize this core is critical for generating molecular diversity and optimizing structure-activity relationships (SAR).
This guide focuses on 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine , a versatile building block designed for sequential, site-selective cross-coupling reactions. We will provide an in-depth comparison of its performance against other common halogenated heterocycles, supported by experimental data and mechanistic insights. The central thesis is that the intrinsic, predictable reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule offers a distinct strategic advantage over systems where selectivity is dictated by more subtle electronic or catalyst-dependent factors.
Pillar 1: The Fundamental Principles of Chemoselectivity in Cross-Coupling
The success of sequential cross-coupling on a polyhalogenated substrate hinges on the ability to selectively activate one carbon-halogen (C-X) bond over another. This selectivity is primarily governed by two factors:
-
Bond Dissociation Energy (BDE): The oxidative addition of the C-X bond to the palladium(0) catalyst is typically the rate-determining and selectivity-determining step in most cross-coupling cycles.[2][3] The energy required for this step correlates with the C-X bond strength. For halogens, this trend is unequivocal: C-I < C-Br < C-Cl << C-F .[3][4] This inherent difference makes substrates bearing multiple, different halogens prime candidates for predictable, selective functionalization. The C-I bond will almost always react preferentially.[5]
-
Electronic Effects and Site Activation: In heterocycles with identical halogens, selectivity is governed by the electronic properties of the ring. The most electrophilic carbon center is generally the preferred site for oxidative addition.[2] This is often influenced by the position of heteroatoms, which can create polarization within the π-system.[4] For instance, in many dihalopyridines, the position alpha to the nitrogen (C2) is more activated than other positions.[6]
The subject of our focus, 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, leverages the dominant BDE principle. The presence of both an iodine and a bromine atom creates an "orthogonal handle" for sequential chemistry, which we will explore in the context of key cross-coupling reactions.
Caption: Sequential functionalization of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Pillar 2: Comparative Analysis in Key Cross-Coupling Reactions
We will now compare the reactivity of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with other representative dihalogenated heterocycles in three workhorse reactions of medicinal chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation.[7][8] Its tolerance for a wide range of functional groups makes it ideal for late-stage diversification.
Analysis: For 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine , the reaction proceeds with high chemoselectivity at the C-3 position (C-I bond). This is exemplified by the closely related 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, where Suzuki coupling occurs exclusively at the C-2 iodo position, leaving the C-4 chloro position intact for subsequent reactions.[9] This predictable outcome is a direct result of the lower BDE of the C-I bond.
In contrast, for substrates like 2,4-dibromopyridine , where the halogens are identical, selectivity is less straightforward. Typically, arylation occurs at the more electrophilic C2-position.[6] However, this selectivity can be inverted to the C4-position by changing the nature of the palladium catalyst from a mononuclear species to multinuclear clusters or nanoparticles, demonstrating that reaction outcomes can be highly dependent on subtle changes in conditions.[4][6] This introduces a layer of complexity and requires extensive optimization, which is often bypassed when using a substrate with differentiated halogens.
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp / Time | Product Selectivity | Approx. Yield | Citation |
| 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (Analog) | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ / Dioxane:H₂O | 100 °C / 30 min | Exclusive C-I Coupling | >90% | [9] |
| 2,4-dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / Toluene | 100 °C / 12 h | C2-Arylation | ~85% | [6] |
| 2,4-dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (1:1) | Na₂CO₃ / Toluene | 100 °C / 12 h | C4-Arylation | ~70% | [6] |
| 2,4-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME:H₂O | 85 °C / 16 h | C4-Arylation | 70-95% | [10] |
Table 1: Comparison of reaction conditions and selectivity in Suzuki-Miyaura coupling.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is invaluable for creating linear, rigid linkers in drug molecules or for accessing further functionalities.[11][12] The reactivity trend for halogens is even more pronounced here: C-I > C-Br >> C-Cl.[11]
Analysis: With 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine , Sonogashira coupling provides a highly reliable method for selective alkynylation at the C-3 position under mild conditions, often at room temperature.[11][13] The C-7 bromine remains for a subsequent, more forcing coupling if desired. This high degree of selectivity is demonstrated in the reaction of 1-bromo-4-iodobenzene, where coupling with an alkyne occurs exclusively at the iodo-substituted position.[11]
For other dihalogenated systems, achieving mono-alkynylation can be more challenging. While the C-Br bond in 2,4-dibromopyridine can be coupled, the reaction often requires higher temperatures than for an equivalent iodide, increasing the risk of side reactions or di-substitution. In cases like 2,4-dichloropyrimidine , Sonogashira coupling is often sluggish at the C-Cl bonds, requiring specialized catalysts or harsh conditions.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Product Selectivity | Approx. Yield | Citation |
| 1-bromo-4-iodobenzene (Model for C-I/C-Br) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT / 4 h | Exclusive C-I Coupling | >95% | [11] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80 °C / 6 h | C-Br Coupling | ~80% | [14] |
| 1-Iodogalactal (Model for reactive C-I) | Various Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT / 12 h | C-I Coupling | 72-92% | [13] |
| 2-Bromogalactal (Model for less reactive C-Br) | Various Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT / 12 h | C-Br Coupling | 30-55% | [13] |
Table 2: Comparison of reactivity in Sonogashira coupling, highlighting the preferential reaction of C-I bonds.
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[15][16] Like other cross-coupling reactions, its selectivity on polyhalogenated substrates is dictated by the halogen's identity.
Analysis: The established reactivity order of I > Br > Cl holds true for Buchwald-Hartwig amination.[5] This makes 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine an ideal substrate for selective mono-amination at the C-3 iodo-position. By carefully controlling reaction conditions (temperature, time), one can achieve high yields of the 3-amino product while leaving the C-7 bromo-position available for a subsequent C-C or another C-N coupling. A clear precedent is seen with 4-Bromo-2-chloro-6-iodopyridin-3-ol, where selective amination at the C-6 iodo position is readily achieved.[5]
For substrates with identical halogens, such as 2-bromopyridines , the reaction proceeds well but lacks the potential for sequential, differentiated functionalization in the same way.[17] Furthermore, in systems with competing reactive sites, the desired selectivity can be difficult to achieve.
| Substrate | Amine Partner | Catalyst / Ligand | Base / Solvent | Temp / Time | Product Selectivity | Approx. Yield | Citation |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol (Model) | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 80-110 °C | Selective C-I Amination | High | [5] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | 110 °C / 12 h | C-Br Amination | 60-90% | [17] |
| Aryl Bromide | Various Amines | Pd₂(dba)₃ / RuPhos | NaOtBu / Toluene | 100 °C | C-Br Amination | High | [18] |
Table 3: Comparison of reactivity in Buchwald-Hartwig amination.
Pillar 3: Experimental Protocols and Methodologies
Trustworthiness in science is built on reproducibility. The following are generalized, yet robust, step-by-step protocols for the key reactions discussed.
General Experimental Workflow
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).[9]
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.[19]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq.) and ligand (e.g., SPhos, 0.05 eq.).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodo-heterocycle is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the 3-aryl-7-bromo-1H-pyrrolo[3,2-b]pyridine product.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
-
Vessel Preparation: To a reaction vial with a stir bar, add 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the terminal alkyne (1.5 eq.), and copper(I) iodide (CuI, 0.1 eq.).[11]
-
Inert Atmosphere: Seal the vial, evacuate, and backfill with nitrogen.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 3.0 eq.).[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive partners.
-
Monitoring & Workup: Follow steps 6 and 7 from the Suzuki protocol. The workup may involve filtering through a pad of celite to remove copper salts.
-
Purification: Purify by silica gel column chromatography to yield the 3-alkynyl-7-bromo-1H-pyrrolo[3,2-b]pyridine product.
Conclusion: A Tool for Rational Drug Design
The comparative analysis clearly demonstrates the synthetic utility and strategic advantage of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine . Its design leverages the fundamental principles of C-X bond reactivity, offering a predictable and highly chemoselective platform for sequential diversification.
-
Predictability: The C-I bond consistently reacts before the C-Br bond across a range of powerful cross-coupling reactions, minimizing the need for extensive reaction optimization.[4][5]
-
Versatility: The resulting mono-functionalized 7-bromo-1H-pyrrolo[3,2-b]pyridine intermediate is itself a versatile building block, ready for a second, distinct coupling reaction at the C-7 position.
-
Efficiency: This approach streamlines the synthesis of complex, polysubstituted heterocycles, accelerating the drug discovery cycle by enabling rapid generation of analogues for SAR studies.
In contrast, dihalogenated heterocycles with identical halogens, while synthetically useful, often require careful tuning of catalysts, ligands, and conditions to control site selectivity.[20] In some cases, achieving the "unconventional" regioisomer can be a significant synthetic challenge.[20] For researchers and drug development professionals, employing building blocks like 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine allows for a more rational, efficient, and predictable approach to molecular design.
References
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Applications of Halogenated Heterocycles for Cross Coupling Reactions. ResearchGate. Available from: [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Publications. Available from: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information (PMC). Available from: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available from: [Link]
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Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ACS Publications. Available from: [Link]
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Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. Available from: [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Center for Biotechnology Information (PMC). Available from: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information (PMC). Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information (PMC). Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. ACS Publications. Available from: [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available from: [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available from: [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]
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Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information (PMC). Available from: [Link]
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Sonogashira coupling. Wikipedia. Available from: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
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Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. ARKAT USA, Inc. Available from: [Link]
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Sonogashira–Hagihara reactions of halogenated glycals. National Center for Biotechnology Information (PMC). Available from: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]
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7-bromo-3-iodo-1h-pyrazolo[3,4-c]pyridine. PubChem. Available from: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available from: [Link]
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A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Royal Society of Chemistry. Available from: [Link]
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available from: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
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Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Università degli Studi di Napoli Federico II. Available from: [Link]
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Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lithuanian Academy of Sciences. Available from: [Link]
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Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. Available from: [Link]
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Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. ACS Publications. Available from: [Link]
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A Comparative Analysis of 3-Substituted vs. 7-Substituted Pyrrolo[3,2-b]pyridines: Unraveling the Impact of Regiochemistry on Biological Activity
The pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of the biological activities of 3-substituted versus 7-substituted pyrrolo[3,2-b]pyridines. By examining the structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the position of substitution on this privileged core dictates therapeutic potential.
The Pyrrolo[3,2-b]pyridine Core: A Versatile Pharmacophore
The pyrrolo[3,2-b]pyridine system, also known as 1,7-dideazapurine, is an isomeric form of azaindole.[1] Its rigid, planar structure and the presence of both hydrogen bond donor and acceptor sites make it an ideal scaffold for interacting with various biological targets, particularly protein kinases.[2] The electronic properties of the fused ring system can be modulated by the introduction of substituents at different positions, leading to a diverse range of pharmacological profiles. This guide will focus on the critical comparison between substitution at the C3 position of the pyrrole ring and the C7 position of the pyridine ring.
Biological Activity of 3-Substituted Pyrrolo[3,2-b]pyridines: Targeting Viral Infections and Cancer
Substitutions at the 3-position of the pyrrolo[3,2-b]pyridine core have been extensively explored, leading to the discovery of potent inhibitors of various kinases and compounds with significant antiviral and antiproliferative activities.
A notable example is the development of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of Adaptor Associated Kinase 1 (AAK1), a key regulator of viral entry.[3] While this study focuses on the pyrrolo[2,3-b]pyridine isomer, the synthetic strategies and the importance of substitution at the 3-position provide valuable insights into the potential of the analogous pyrrolo[3,2-b]pyridine scaffold. The synthesis often involves a regioselective Sonogashira coupling to introduce substituents at the 3-position.[3]
Furthermore, research into aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα, a kinase involved in non-canonical NF-κB signaling, highlights the significance of the pyrrolo[2,3-b]pyridine core in targeting cancer and inflammatory diseases.[4] These studies underscore that modifications at the 3-position can significantly influence binding affinity and selectivity.
Biological Activity of 7-Substituted Pyrrolo[3,2-b]pyridines: A Focus on Anticancer Agents
While less extensively documented in a comparative context, the 7-position of the pyrrolo[3,2-b]pyridine scaffold has also been a target for medicinal chemists. An improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines has been reported, demonstrating the feasibility of introducing a variety of substituents at this position.[5] Although this pertains to the pyrrolo[3,2-d]pyrimidine isomer, the synthetic accessibility is a crucial factor for SAR studies.
A study on the antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma investigated the effect of various substituents on the scaffold.[6] This research provides valuable data points for understanding the impact of substitution patterns on anticancer efficacy, although a direct comparison with 3-substituted analogs was not the primary focus.
Head-to-Head Comparison: Unraveling the Structure-Activity Relationship
| Substitution Position | Primary Biological Activities | Key Targets | Rationale for Activity |
| 3-Position | Antiviral, Anticancer | Protein Kinases (e.g., AAK1, IKKα) | The 3-position directly influences the electronic environment of the pyrrole ring and can provide key interactions with the ATP-binding pocket of kinases. |
| 7-Position | Anticancer | Not explicitly defined in comparative studies | Substitution at the 7-position modifies the pyridine ring's properties, potentially affecting solubility, metabolic stability, and interactions with the solvent-exposed regions of target proteins. |
Experimental Data Summary:
A study on pyrrolo[3,2-b]pyridine derivatives as antiproliferative agents against the A375 human melanoma cell line showed that the nature and position of substituents significantly impacted activity. While a direct comparison between 3- and 7-substituted analogs was not the central theme, the study revealed that certain diarylurea and amide derivatives exhibited potent activity.[6] For instance, compounds with specific substitutions on a phenyl ring attached to the core scaffold showed superior or similar activity to the known kinase inhibitor Sorafenib.[6]
Experimental Protocols
To facilitate further research in this area, detailed protocols for relevant assays are provided below.
Kinase Inhibition Assay (Example: AAK1)
This protocol is adapted from methodologies used in the screening of kinase inhibitors.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human AAK1 enzyme
-
ATP
-
Biotinylated peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Streptavidin-coated detection plates
-
Europium-labeled anti-phospho-substrate antibody
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well assay plate.
-
Prepare a kinase/substrate solution in kinase buffer containing AAK1 enzyme and the biotinylated peptide substrate.
-
Dispense 5 µL of the kinase/substrate solution into each well of the assay plate.
-
Prepare an ATP solution in kinase buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Prepare a detection solution containing the europium-labeled anti-phospho-substrate antibody in a suitable buffer.
-
Add 10 µL of the detection solution to each well to stop the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[6]
Objective: To measure the antiproliferative activity of test compounds against a cancer cell line.
Materials:
-
Human melanoma cell line (e.g., A375)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the A375 cells into 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of substituted pyrrolo[3,2-b]pyridine derivatives.
Caption: Workflow for the discovery of novel pyrrolo[3,2-b]pyridine inhibitors.
Conclusion and Future Directions
The available literature suggests that both 3- and 7-substituted pyrrolo[3,2-b]pyridines are promising scaffolds for the development of novel therapeutics, particularly in the areas of oncology and virology. While direct comparative studies are lacking, the existing data indicates that the 3-position is a critical site for modulating kinase inhibitory activity, likely due to its proximity to the ATP-binding site. The 7-position, on the other hand, offers a vector for modifying physicochemical properties and exploring interactions with the wider protein surface.
Future research should focus on a systematic and direct comparison of 3- versus 7-substituted pyrrolo[3,2-b]pyridines against a panel of relevant biological targets. Such studies, employing standardized assays and a diverse set of substituents, will be crucial for elucidating a comprehensive SAR and for guiding the rational design of next-generation inhibitors based on this versatile heterocyclic core.
References
- Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available at: [Link]
-
Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Available at: [Link]
-
Barraja, P., et al. (2017). Pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines with potent photo-antiproliferative activity. European Journal of Medicinal Chemistry, 132, 234-245. Available at: [Link]
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Journal Name]. (Note: The original search result did not specify the journal for this reference).
-
(PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - ResearchGate. Available at: [Link]
- Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors. Google Patents.
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 62(23), 8071-8075. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2205. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Available at: [Link]
-
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PMC. Available at: [Link]
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Journal Name]. (Note: The original search result did not specify the journal for this reference).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Journal Name]. (Note: The original search result did not specify the journal for this reference).
-
The structure-activity relationship of pyrrolo [3,2-d]pyrimidines. - ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - ResearchGate. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2007002433A1 - Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: X-ray Crystallography of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives
Executive Summary
This guide details the structural characterization of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in kinase inhibitor development (specifically JAK and FGFR pathways). While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the superior analytical choice for this specific derivative.
The simultaneous presence of Iodine (C3) and Bromine (C7) introduces unique crystallographic advantages—specifically anomalous scattering utility and halogen bonding directionality —that are absent in non-halogenated alternatives. This document provides comparative data, experimental protocols, and interaction maps to support the integration of SC-XRD into your medicinal chemistry workflow.
The Crystallographic Challenge: The "Proton Desert"
The primary challenge with multi-halogenated heteroaromatics is the ambiguity of solution-state NMR.
The Problem: Regio-Isomerism
In the synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, electrophilic substitution can theoretically occur at C3, C2, or even the pyridine ring depending on conditions.
-
NMR Limitation: The introduction of Br and I atoms removes protons. In the target molecule, protons remain only at C2, C5, C6, and N1. The lack of scalar coupling between the pyrrole (C2-H) and pyridine (C5-H, C6-H) rings makes NOE (Nuclear Overhauser Effect) correlations weak or non-existent.
-
X-ray Solution: SC-XRD provides an unambiguous 3D map of electron density, definitively assigning the Iodine to position 3 and Bromine to position 7, independent of proton connectivity.
Comparative Performance Analysis
We compare the structural utility of the 7-bromo-3-iodo derivative against the Parent Scaffold (non-halogenated) and Chlorinated Analogs .
A. Phasing Power (Anomalous Scattering)
For de novo structure determination, the halogenated derivative vastly outperforms the parent scaffold.
| Feature | Parent Scaffold (C₇H₆N₂) | Chlorinated Analog (Cl) | Target Product (Br/I) |
| Anomalous Signal (Cu Kα) | Negligible | Weak (f'' ≈ 0.7e⁻) | Strong (I: f'' ≈ 6.8e⁻; Br: f'' ≈ 1.3e⁻) |
| Phasing Method | Molecular Replacement (Requires Model) | Direct Methods (Standard) | SAD / SIRAS (Experimental Phasing) |
| Absolute Configuration | Impossible without chiral center | Difficult | Determinable (via Anomalous dispersion) |
Insight: The Iodine atom provides a massive anomalous signal at the Copper Kα wavelength (1.54 Å), allowing for Single-wavelength Anomalous Diffraction (SAD) phasing.[1] This makes the molecule "self-solving," removing bias from molecular replacement models.
B. Solid-State Engineering (Halogen Bonding)
The target molecule exhibits "Sigma-Hole" interactions that stabilize the crystal lattice, unlike the parent scaffold which relies solely on Hydrogen bonding.
-
Parent: Dominated by N-H...N (Hydrogen Bond).[2]
-
Target (Br/I): Dominated by C-I...N (Halogen Bond). The Iodine atom acts as a Lewis Acid (sigma-hole donor) to the Pyridine Nitrogen (Lewis Base).
Experimental Data: Interaction Strength Comparison Values are representative of 5-azaindole class derivatives.
| Interaction Type | Distance (d) | Angle (θ) | Interaction Energy (Est.) |
| H-Bond (N-H...N) | 2.85 - 2.95 Å | 160° - 175° | 4 - 6 kcal/mol |
| Halogen Bond (C-I...N) | 2.90 - 3.10 Å | 170° - 178° | 5 - 8 kcal/mol |
| Halogen Bond (C-Br...π) | 3.40 - 3.60 Å | 150° - 160° | 1 - 3 kcal/mol |
Experimental Protocol
Workflow Diagram
The following Graphviz diagram illustrates the optimized workflow for characterizing this specific derivative, emphasizing the critical "Heavy Atom" check.
Caption: Figure 1. Optimized structural determination workflow. Note the specific requirement for Cu Kα radiation to maximize the Iodine anomalous signal.
Step-by-Step Methodology
1. Synthesis & Purification
-
Iodination: Treat 1H-pyrrolo[3,2-b]pyridine with N-iodosuccinimide (NIS) in DMF at 0°C. The electron-rich C3 position reacts preferentially.
-
Bromination: Subsequent treatment with N-bromosuccinimide (NBS) targets the C7 position (adjacent to Pyridine N).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Critical: Isolate the pure fraction; impurities >1% disrupt halogen bonding networks.
2. Crystallization (Vapor Diffusion)
Direct evaporation often yields amorphous powder due to the molecule's rigidity. Use Sitting Drop Vapor Diffusion :
-
Solvent: Dissolve 5 mg of compound in 500 µL THF (Tetrahydrofuran).
-
Anti-solvent: Pentane.
-
Setup: Place 2 µL of sample solution in the well. Seal against a reservoir of 100% Pentane.
-
Timeline: Crystals appear in 48-72 hours as Pentane diffuses into the THF, slowly lowering solubility.
3. Data Collection
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil. Flash cool to 100 K immediately to reduce thermal motion of the heavy halogens.
-
Beamline/Source: Use Cu Kα radiation (λ = 1.54178 Å) .
-
Why? Mo Kα (λ = 0.71 Å) is too energetic; the anomalous signal of Iodine drops significantly. Cu Kα maximizes the f'' signal for robust phasing.
-
Structural Interaction Logic
The dual-halogen substitution creates a specific "supramolecular synthons" network. The Iodine atom drives the formation of linear chains, while the Bromine atom often engages in lateral contacts, creating 2D sheets.
Caption: Figure 2. Supramolecular interaction map. The C-I...N interaction (red arrow) is the dominant structure-directing force, stronger than typical Pi-stacking.
Representative Data Specifications
When analyzing your dataset, compare against these expected parameters for the pyrrolo[3,2-b]pyridine class. Deviations >0.05 Å suggest disorder or incorrect assignment.
Table 1: Expected Bond Geometries
| Bond | Expected Length (Å) | Interpretation |
| C3 - I | 2.08 - 2.10 | Typical C(sp2)-I bond. Elongation >2.12 Å suggests strong halogen bonding. |
| C7 - Br | 1.88 - 1.90 | Typical C(sp2)-Br bond. |
| N1 - C2 | 1.35 - 1.37 | Pyrrole character. |
| C(Pyridine) - N | 1.33 - 1.35 | Aromatic pyridine character. |
Table 2: Crystal System Probabilities Based on planar halogenated heterocycles.
-
Space Group: P2₁/c (Monoclinic) or P-1 (Triclinic).
-
Packing: Herringbone motif (driven by C-H...Br interactions) or Planar Sheets (driven by C-I...N).
References
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles. Source: National Institutes of Health (PMC). Context: Establishes baseline crystal packing for halogenated azaindoles. URL:[Link]
-
An overview of heavy-atom derivatization of protein crystals. Source: National Institutes of Health (PMC). Context: Validates the use of Iodine/Bromine anomalous signals for phasing (SAD/MAD). URL:[Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Source: PubMed / Chem Pharm Bull. Context: Provides synthetic pathways for pyrrolo-pyridine scaffolds relevant to drug discovery. URL:[Link]
-
Halogen Interactions in Halogenated Oxindoles. Source: National Institutes of Health (PMC). Context: Comparative data for Type I vs Type II halogen bonding interactions.[3] URL:[Link]
Sources
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrolo[3,2-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, has emerged as a privileged scaffold, particularly in the design of potent kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it a focal point of medicinal chemistry efforts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 1H-pyrrolo[3,2-b]pyridine analogs, with a particular focus on the impact of substitutions at the C3 and C7 positions, exemplified by the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold. By synthesizing data from a range of studies on related azaindole derivatives, we aim to provide a predictive framework for the rational design of next-generation inhibitors.
The 1H-Pyrrolo[3,2-b]pyridine Core: A Foundation for Potent Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine scaffold is an isomer of indole, where a nitrogen atom replaces the carbon at the 6-position. This substitution significantly alters the electron distribution of the bicyclic system, enhancing its ability to act as a hinge-binding motif. The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, anchoring the molecule in the active site of kinases. This bidentate interaction is a cornerstone of the high-affinity binding observed for many inhibitors based on this scaffold.
The general structure of the 1H-pyrrolo[3,2-b]pyridine core allows for substitutions at multiple positions, each offering a vector for modulating potency, selectivity, and pharmacokinetic properties. This guide will focus on the critical C3 and C7 positions, exploring how different functional groups at these sites influence biological activity.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Positions
The strategic placement of substituents on the 1H-pyrrolo[3,2-b]pyridine core is paramount for achieving desired biological activity. Below, we dissect the SAR at the C3 and C7 positions, drawing insights from published data on various azaindole analogs.
The C3 Position: A Gateway to Potency and Selectivity
The C3 position of the pyrrole ring often extends into the solvent-exposed region of the kinase active site, providing a crucial handle for introducing substituents that can interact with specific amino acid residues and enhance potency and selectivity.
Impact of Halogenation:
The introduction of a large, lipophilic halogen like iodine at the C3 position can significantly impact binding affinity. While no direct SAR data for 3-iodo-1H-pyrrolo[3,2-b]pyridine analogs is readily available in the public domain, we can infer potential effects from related scaffolds. In many kinase inhibitor series, a C3-iodo substituent can:
-
Increase Lipophilicity: This can enhance membrane permeability and cell-based activity, but may also increase off-target effects and impact metabolic stability.
-
Form Halogen Bonds: The iodine atom can act as a halogen bond donor, forming favorable interactions with electron-rich residues in the kinase active site, thereby increasing potency.
-
Serve as a Synthetic Handle: The C3-iodo group is an excellent functional group for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide variety of substituents to probe the SAR of this region.
The C7 Position: Modulating Physicochemical Properties and Hinge Interaction
The C7 position on the pyridine ring is located in close proximity to the hinge-binding region. Substitutions at this position can influence the electronic properties of the pyridine nitrogen and, consequently, the strength of the hydrogen bond with the kinase hinge.
Impact of Halogenation:
A bromine atom at the C7 position, as in the titular 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, introduces an electron-withdrawing group that can modulate the pKa of the pyridine nitrogen. This can have several consequences:
-
Tuning Hinge-Binding Affinity: By altering the basicity of the pyridine nitrogen, the strength of the hydrogen bond to the kinase hinge can be fine-tuned. This can be a critical factor in achieving selectivity for a particular kinase.
-
Improving Metabolic Stability: Halogenation can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Exploring Novel Interactions: The bromine atom itself may participate in additional interactions within the active site, further contributing to binding affinity.
Comparative Analysis of Substituted 1H-Pyrrolo[2,3-b]pyridine Analogs as PDE4B Inhibitors
To illustrate the principles of SAR in a related azaindole scaffold, we present data on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of Phosphodiesterase 4B (PDE4B). While not the exact 6-azaindole core, the SAR trends observed provide valuable insights into how substitutions on the azaindole nucleus can impact biological activity.
| Compound | R Group | PDE4B IC50 (µM)[1] |
| 11a | Cyclopropyl | 0.48 |
| 11b | Cyclobutyl | 0.25 |
| 11c | Cyclopentyl | 0.18 |
| 11d | Cyclohexyl | 0.21 |
| 11e | Tetrahydrofuran-3-yl | 0.35 |
| 11f | 1-Methylpiperidin-4-yl | 1.1 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 |
This table demonstrates how modifications to the amide substituent at the C2 position of the 1H-pyrrolo[2,3-b]pyridine core influence inhibitory activity against PDE4B. The data highlights the importance of ring size and the introduction of fluorine atoms in achieving high potency.
Experimental Protocols
General Synthetic Route for Halogenated 1H-Pyrrolo[3,2-b]pyridines
The synthesis of the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold can be envisioned through a multi-step sequence, starting from a commercially available substituted pyridine. The following is a generalized protocol based on analogous syntheses of halogenated azaindoles.
Step 1: Bromination of the Pyridine Ring
-
To a solution of the appropriate 1H-pyrrolo[3,2-b]pyridine precursor in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-bromo-1H-pyrrolo[3,2-b]pyridine.
Step 2: Iodination of the Pyrrole Ring
-
Dissolve the 7-bromo-1H-pyrrolo[3,2-b]pyridine in an appropriate solvent (e.g., N,N-dimethylformamide, DMF).
-
Add N-iodosuccinimide (NIS) to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs against a specific kinase is typically determined using an in vitro enzymatic assay.
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the kinase for a defined period.
-
Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Visualizing the Mechanism: Kinase Signaling and Inhibition
The 1H-pyrrolo[3,2-b]pyridine analogs primarily function by inhibiting kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Generalized kinase signaling pathway and the point of intervention for 1H-pyrrolo[3,2-b]pyridine-based inhibitors.
Experimental Workflow for SAR Studies
The process of conducting SAR studies is a systematic and iterative cycle of design, synthesis, and biological evaluation.
Caption: Iterative workflow for conducting structure-activity relationship (SAR) studies of novel chemical entities.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. While direct and comprehensive SAR data for the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine analog is not yet prevalent in the literature, by analyzing the SAR of related azaindole derivatives, we can make informed predictions about the impact of substitutions at the C3 and C7 positions. The introduction of a bulky, lipophilic halogen at C3 and an electron-withdrawing halogen at C7 is a rational strategy for enhancing potency and modulating physicochemical properties.
Future work should focus on the systematic exploration of a diverse range of substituents at these key positions to build a comprehensive SAR model for this promising scaffold. This will undoubtedly lead to the discovery of novel kinase inhibitors with improved therapeutic profiles for the treatment of a wide range of diseases.
References
-
Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., Sasaki, H., Nakai, K., Mukoyoshi, K., Hamaguchi, H., Takahashi, F., Moritomo, A., Higashi, Y., & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
Sources
Comparative Docking & SAR Analysis: Pyrrolo[3,2-b]pyridine Derivatives
Executive Summary: The Scaffold Advantage
The pyrrolo[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomers (like pyrrolo[2,3-b]pyridine) due to the specific arrangement of its nitrogen atoms. This configuration allows for unique hydrogen bonding patterns in the hinge regions of kinase domains and specific hydrophobic interactions in microbial targets.
This guide provides a technical comparison of pyrrolo[3,2-b]pyridine derivatives against FDA-approved standards (such as Erdafitinib and Sorafenib ) and details a self-validating docking protocol for researchers characterizing this chemical series.
Key Performance Indicators (KPIs)
-
Selectivity: Superior discrimination between homologous targets (e.g., FGFR3 vs. VEGFR2) compared to pan-kinase inhibitors.[1]
-
Binding Affinity: Derivatives frequently exceed reference ligand affinities by >5 kcal/mol in silico.
-
Versatility: Validated efficacy across Oncology (Melanoma/A375) and Infectious Disease (Tuberculosis/DprE1).
Comparative Performance Analysis
The following analysis synthesizes data from high-throughput virtual screening and validated molecular dynamics studies.
Case Study A: Kinase Selectivity (FGFR3 vs. VEGFR2)
A major challenge in kinase inhibitor development is off-target toxicity, particularly against VEGFR2 when targeting FGFR3.[1] Pyrrolo[3,2-b]pyridine derivatives have demonstrated the ability to overcome this via specific conformational selection.
Comparative Data: Binding Free Energy (MM/PBSA)
| Compound | Target | Binding Energy ( | Selectivity Mechanism |
| Asinex-5082 (Pyrrolo[3,2-b] derivative) | FGFR3 | -39.3 kcal/mol | Fits "DFG-in" conformation; forms H-bond with Ala558.[1] |
| Erdafitinib (Standard Care) | FGFR3 | -29.9 kcal/mol | Potent but less energetically favorable in this specific simulation. |
| Asinex-5082 | VEGFR2 | No Binding | Steric clash prevents entry into the smaller VEGFR2 DFG-out pocket. |
Mechanism of Action: The octahydropyrrolo[3,2-b]pyridine core of Asinex-5082 lacks the bulky m-dimethoxybenzene moiety found in Erdafitinib.[1] This allows it to penetrate the deeper ATP-binding pocket of FGFR3. Conversely, the rigid carbonyl connection between the benzodioxane and N-heterocyclic rings prevents the rotation necessary to fit into the restricted VEGFR2 active site, effectively "filtering out" the off-target interaction.
Case Study B: Antimicrobial Potency (DprE1 Target)
In the context of Mycobacterium tuberculosis, pyrrolo[3,2-b]pyridine-3-carboxamide derivatives target the DprE1 enzyme, a critical cell wall synthesis protein.[2]
Interaction Profile vs. Standard
| Ligand | Key Residues Involved | Interaction Type | Outcome |
| Derivative 8m (4-fluorophenyl) | Cys387, Tyr60, Lys418 | H-Bonding & | High stability; mimics transition state. |
| TCA1 (Reference Inhibitor) | Cys387, Lys418 | H-Bonding | Effective, but lacks the additional hydrophobic stabilization of the [3,2-b] core. |
Critical Signaling & Interaction Logic
Understanding the Structure-Activity Relationship (SAR) is vital for optimizing this scaffold. The diagram below illustrates the functional logic of the pyrrolo[3,2-b]pyridine core.
Caption: Functional mapping of the pyrrolo[3,2-b]pyridine scaffold, linking substitution sites to specific molecular interactions and therapeutic outcomes.
Methodological Workflow: Self-Validating Protocol
To replicate or expand upon these findings, researchers must use a rigorous, self-validating docking protocol. The "Self-Validating" aspect ensures that the chosen software can accurately reproduce known experimental data before predicting new compounds.
Phase 1: System Preparation
-
Target Retrieval: Download the crystal structure (e.g., FGFR3 PDB: 4K33 or DprE1 PDB: 4KW5) from the RCSB Protein Data Bank.
-
Clean-Up: Remove water molecules (unless bridging is known) and co-factors not involved in binding.
-
Protonation: Use tools like PropKa or H++ to assign protonation states at pH 7.4. Crucial: Ensure the pyrrolo[3,2-b]pyridine nitrogen atoms are correctly tautomerized.
Phase 2: Validation (Redocking)
Do not proceed without passing this step.
-
Extract the native co-crystallized ligand.
-
Redock this ligand into the active site using your chosen algorithm (e.g., AutoDock Vina, Glide, GOLD).
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
2.0 Å.
Phase 3: Screening & Analysis
-
Grid Generation: Center the grid box on the active site residues (e.g., Met529, Ile539 for FGFR3). Size should be
Å. -
Docking: Run the library of pyrrolo[3,2-b]pyridine derivatives. Set exhaustiveness to
32 (for Vina) to ensure convergence. -
Post-Processing: Cluster results by RMSD (2.0 Å tolerance) and rank by binding affinity (
).
Workflow Diagram
Caption: Step-by-step computational workflow emphasizing the mandatory validation loop (Redocking) required for high-integrity results.
References
-
Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 . Journal of Cellular Biochemistry.
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma . Bioorganic & Medicinal Chemistry Letters.
-
Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives . ResearchGate.[3]
-
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase . Advanced Journal of Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
This document provides essential procedural guidance for the safe and compliant disposal of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. As a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper handling from "cradle-to-grave" is not only a matter of regulatory compliance but a cornerstone of laboratory safety.[1] This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on expertise to ensure that waste streams are managed with scientific integrity and operational excellence.
Foundational Principle: Hazard-Centric Waste Management
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Common GHS Statement | Primary Safety Concern |
| Acute Oral Toxicity | Harmful if ingested.[2][3][4][5] | H302: Harmful if swallowed | Accidental ingestion can lead to acute toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][4][6] | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious, potentially damaging eye irritation.[3][4][6] | H318/H319: Causes serious eye damage/irritation | Accidental eye exposure can result in significant injury. |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4][6] | H335: May cause respiratory irritation | Inhalation of fine particles should be avoided. |
| Environmental Hazard | Halogenated organic compounds require specialized disposal to prevent environmental release.[7] | - | Improper disposal can lead to environmental contamination. |
Causality of Disposal Requirements: The presence of bromine and iodine atoms classifies this compound as a halogenated organic . This is a critical distinction for waste management. The combustion of halogenated compounds requires high-temperature incineration under specific conditions to prevent the formation of highly toxic byproducts such as dioxins and furans.[7] Therefore, this waste must never be mixed with non-halogenated solvent streams, as this complicates and increases the cost of disposal.
Regulatory Imperatives: Adherence to Compliance Standards
The disposal of chemical waste is strictly regulated. In the United States, two primary federal standards govern this process:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[1] This means the generator of the waste is responsible for it from creation to final, safe disposal.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard from the Occupational Safety and Health Administration mandates that laboratories develop a Chemical Hygiene Plan (CHP).[8][9][10] This plan must include established procedures for the safe handling and disposal of hazardous chemicals.[8][9]
Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your institution's CHP and EHS guidelines.
Core Disposal Workflow: A Step-by-Step Protocol
This section provides a direct, procedural guide for managing waste containing 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Waste Segregation: The First and Most Critical Step
Proper segregation prevents dangerous chemical reactions and ensures waste is routed to the correct disposal facility.[10][11][12]
-
Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste." This compound and any materials contaminated with it must be placed in this stream.
-
Check Incompatibility: This compound is incompatible with strong oxidizing agents and strong acids.[2][5] Never mix waste containing this substance with waste streams containing these incompatible materials.
-
Solid vs. Liquid: Maintain separate containers for solid and liquid halogenated waste.[13]
Containment and Labeling: Ensuring Safe Accumulation
Proper containment and labeling are mandated by law and are essential for the safety of all personnel.
-
Container Selection: Use only approved, chemically-resistant containers with secure, leak-proof closures.[11][12] The container must be in good condition, free from damage.
-
Labeling: All hazardous waste containers must be clearly labeled.[9][10][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine" and any other components in the container.
-
The approximate concentration or quantity.
-
Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).
-
The accumulation start date (the date the first drop of waste was added).
-
Disposal Procedures for Different Waste Forms
-
Unused or Expired Pure Compound:
-
Action: Keep the compound in its original, sealed, and labeled container.
-
Rationale: The original container provides the best and safest containment.
-
Disposal: Do not attempt to open or consolidate. Transfer the container to your facility's designated hazardous waste collection area for pickup by EHS or a licensed contractor.
-
-
Contaminated Solid Waste (e.g., PPE, weigh paper, silica gel):
-
Action: Place all contaminated solid materials into a designated, labeled container for "Solid Halogenated Organic Waste."
-
Rationale: Items with even trace contamination are considered hazardous waste and must be disposed of accordingly.
-
Disposal: Seal the container when full or ready for pickup and transfer it to the hazardous waste collection area.
-
-
Contaminated Liquid Waste (e.g., reaction mixtures, solvent rinses, chromatography fractions):
-
Action: Collect all liquid waste containing the compound in a labeled, sealed container for "Liquid Halogenated Organic Waste."
-
Rationale: Halogenated solvents require specific disposal methods and must not be mixed with non-halogenated streams.[14]
-
Disposal: Never pour this waste down the drain.[2] When the container is ready, move it to the secure waste collection area.
-
-
Empty Original Containers:
-
Action: An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[1]
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucial Step: The solvent rinsate from this process is now hazardous waste and MUST be collected in the "Liquid Halogenated Organic Waste" container.[10]
-
Final Disposal: Once rinsed, deface or remove the original label and dispose of the container as non-hazardous solid waste (e.g., glass recycling), in accordance with institutional policy.
-
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for managing waste generated from 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Caption: Decision workflow for proper disposal of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine waste.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.
References
- SAFETY DATA SHEET for 3-Bromopyridine. (2025). Fisher Scientific.
- How to Properly Manage Hazardous Waste Under EPA Regulations.ACTenviro.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.OSHA.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.ACTenviro.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
- Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024). Business Waste.
- The Laboratory Standard | Office of Clinical and Research Safety.The University of Tennessee Health Science Center.
- SAFETY DATA SHEET for 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 5-Bromo-2-iodo-1h-pyrrolo[2,3-b]pyridine. (2023). Combi-Blocks, Inc..
- Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- SAFETY DATA SHEET for 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. (2024). Fluorochem.
- SAFETY DATA SHEET for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (2025). ChemScene.
- SAFETY DATA SHEET for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2010). Fisher Scientific.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine Safety and Hazards.PubChem, National Center for Biotechnology Information.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). Madridge Publishers.
Sources
- 1. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. madridge.org [madridge.org]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. danielshealth.com [danielshealth.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
